Product packaging for Sparfloxacin(Cat. No.:CAS No. 111542-93-9)

Sparfloxacin

Katalognummer: B039565
CAS-Nummer: 111542-93-9
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: DZZWHBIBMUVIIW-DTORHVGOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Sparfloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic valued in microbiological and pharmacological research. Its primary mechanism of action involves the potent inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. By binding to these enzymes, this compound interferes with DNA replication, transcription, and repair, leading to rapid bactericidal activity. This compound exhibits enhanced activity against Gram-positive bacteria, including Streptococcus pneumoniae, while maintaining efficacy against many Gram-negative pathogens. Researchers utilize this compound to study bacterial resistance mechanisms, the structure-activity relationships of fluoroquinolones, and its phototoxic potential. Its unique difluorinated structure and extended half-life make it a significant tool for in vitro assays and experimental models of respiratory tract and other bacterial infections. This product is provided for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22F2N4O3 B039565 Sparfloxacin CAS No. 111542-93-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZWHBIBMUVIIW-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023590
Record name Sparfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sparfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 1.13e-01 g/L
Record name Sparfloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01208
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sparfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

110871-86-8
Record name Sparfloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110871-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sparfloxacin [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110871868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sparfloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01208
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sparfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPARFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q90AGA787L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sparfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Sparfloxacin: A Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic that was first patented in 1985 and approved for medical use in 1993.[1] It exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. The bactericidal action of this compound stems from its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, repair, and recombination. This technical guide provides a comprehensive overview of the discovery and, in particular, the detailed synthesis pathways of this compound, complete with experimental protocols, quantitative data, and visual diagrams to aid in understanding the complex chemical processes involved.

Discovery and Development

The development of this compound was a result of extensive research into the structure-activity relationships of quinolone antibacterial agents. The seminal work by Miyamoto et al. (1990) published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of 5-substituted 6,8-difluoroquinolones. Their research identified that a 5-amino group combined with a 7-(cis-3,5-dimethyl-1-piperazinyl) substituent on the quinolone core conferred superior antibacterial properties, leading to the discovery of this compound (originally designated AT-4140).[1] This compound demonstrated superior in vitro and in vivo potency compared to the then-standard ciprofloxacin, marking a significant advancement in the field.[1]

Synthesis Pathways

Two primary synthetic routes for this compound have been prominently described in the scientific literature. The first is a more traditional pathway commencing from ethyl pentafluorobenzoylacetate, while a newer, more streamlined process begins with 2,3,4,5-tetrafluorobenzoic acid.

Pathway 1: From Ethyl Pentafluorobenzoylacetate

This pathway, detailed in early publications, involves a multi-step process to construct the quinolone core and subsequently introduce the necessary functional groups.

Sparfloxacin_Synthesis_Pathway_1 A Ethyl pentafluorobenzoylacetate B Ethyl 2-(pentafluorobenzoyl)-3-(cyclopropylamino)acrylate A->B 1. Triethyl orthoformate, Ac₂O 2. Cyclopropylamine C Ethyl 1-cyclopropyl-5,6,7,8-tetrafluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate B->C NaH or K₂CO₃ D Ethyl 5-(benzylamino)-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate C->D Benzylamine E Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate D->E H₂, Pd/C F 5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid E->F Hydrolysis (H₂SO₄) G This compound F->G cis-2,6-Dimethylpiperazine

Diagram 1: Synthesis of this compound from Ethyl pentafluorobenzoylacetate.

Experimental Protocols for Pathway 1:

A radiolabeled synthesis following this general pathway reported an average yield of 41.5%.[2]

  • Step 1: Formation of Ethyl 2-(pentafluorobenzoyl)-3-(cyclopropylamino)acrylate.

    • Methodology: Ethyl pentafluorobenzoylacetate is reacted with triethyl orthoformate in acetic anhydride, followed by treatment with cyclopropylamine.

  • Step 2: Cyclization to form the Quinolone Core.

    • Methodology: The resulting enamine is cyclized in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to yield the ethyl quinolonecarboxylate.

  • Step 3: Introduction of the 5-Amino Precursor.

    • Methodology: The tetrafluoroquinolone intermediate is reacted with benzylamine to substitute the fluorine at the 5-position.

  • Step 4: Deprotection to the 5-Amino Group.

    • Methodology: The benzyl group is removed by catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst.

  • Step 5: Hydrolysis of the Ester.

    • Methodology: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong acid such as sulfuric acid.

  • Step 6: Condensation with cis-2,6-Dimethylpiperazine.

    • Methodology: The final step involves the condensation of the 5-amino-quinolone carboxylic acid with cis-2,6-dimethylpiperazine to yield this compound.

Pathway 2: A More Recent Approach from 2,3,4,5-Tetrafluorobenzoic Acid

A newer, more efficient synthesis has been developed, starting from 2,3,4,5-tetrafluorobenzoic acid. This process is reported to have a total yield of 34.2% and involves fewer steps than the traditional pathway.[3][4]

Sparfloxacin_Synthesis_Pathway_2 H 2,3,4,5-Tetrafluorobenzoic acid I 2,3,4,5-Tetrafluoro-6-nitrobenzoyl chloride H->I 1. Nitration 2. Acyl Chlorination J Ethyl 2-(2,3,4,5-tetrafluoro-6-nitrobenzoyl)-3-(dimethylamino)acrylate I->J Ethyl 3-(dimethylamino)acrylate K Ethyl 2-(2,3,4,5-tetrafluoro-6-nitrobenzoyl)-3-(cyclopropylamino)acrylate J->K Cyclopropylamine L Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate K->L Cyclization M Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate L->M Reduction N 5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid M->N Hydrolysis O This compound N->O cis-2,6-Dimethylpiperazine

Diagram 2: Synthesis of this compound from 2,3,4,5-Tetrafluorobenzoic acid.

Experimental Protocols for Pathway 2:

  • Step 1: Nitration and Acyl Chlorination.

    • Methodology: 2,3,4,5-Tetrafluorobenzoic acid is first nitrated to introduce a nitro group at the 6-position and then converted to its acyl chloride.

  • Step 2: Coupling with Ethyl 3-(dimethylamino)acrylate.

    • Methodology: The acyl chloride is reacted with ethyl 3-(dimethylamino)acrylate.

  • Step 3: Cyclopropylamine Displacement.

    • Methodology: The dimethylamino group is displaced by cyclopropylamine.

  • Step 4: Cyclization.

    • Methodology: The resulting intermediate undergoes intramolecular cyclization to form the nitro-quinolone core.

  • Step 5: Reduction of the Nitro Group.

    • Methodology: The nitro group is reduced to an amino group.

  • Step 6: Hydrolysis.

    • Methodology: The ethyl ester is hydrolyzed to the carboxylic acid.

  • Step 7: Condensation with cis-2,6-Dimethylpiperazine.

    • Methodology: The final condensation step with cis-2,6-dimethylpiperazine yields this compound.

Quantitative Data

While detailed step-by-step yields are not consistently available across all literature, the overall yields for the two primary synthesis pathways provide a basis for comparison.

Synthesis PathwayStarting MaterialOverall Yield (%)Reference
Pathway 1 (Radiolabeled)Ethyl pentafluorobenzoylacetate41.5[2]
Pathway 22,3,4,5-Tetrafluorobenzoic acid34.2[3][4]

Table 1: Comparison of Overall Yields for this compound Synthesis Pathways.

Spectroscopic data for the final product, this compound, and some of its metal complexes have been reported, confirming its structure.

Spectroscopic DataKey Observations
¹H NMR Peaks corresponding to the N-cyclopropyl ring protons are observed at approximately 0.53 ppm and 0.28 ppm. Piperazinyl protons appear around 3.56 ppm and 3.31 ppm.[5]
IR Characteristic absorption bands confirm the presence of functional groups within the this compound molecule.[5]
UV-Vis Spectroscopic methods have been developed for the determination of this compound, with specific absorption maxima identified.[4]

Table 2: Spectroscopic Data for this compound.

Conclusion

The discovery of this compound was a significant milestone in the development of fluoroquinolone antibiotics. Its synthesis, achievable through multiple pathways, showcases elegant chemical strategies for the construction of complex heterocyclic molecules. The newer synthesis route starting from 2,3,4,5-tetrafluorobenzoic acid appears to be more efficient in terms of the number of steps. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development, offering insights into the chemical history and creation of this potent antibacterial agent. Further research into optimizing these synthetic routes could lead to more cost-effective and environmentally friendly production methods.

References

Sparfloxacin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of its Chemical Identity, Properties, and Biological Activity for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fluoroquinolone antibiotic, sparfloxacin. It covers its chemical nomenclature, physicochemical and pharmacokinetic properties, and its mechanism of action. The guide also includes detailed experimental protocols for its synthesis and for assays determining its inhibitory activity against bacterial DNA gyrase and topoisomerase IV.

Chemical Identity

IUPAC Name: 5-Amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid[1].

Synonyms: this compound has been known by several names in research and commercial contexts. These include:

  • Zagam[2]

  • Spacin

  • AT-4140[3]

  • CI-978[3]

  • PD 131501

Physicochemical Properties

This compound is a yellow crystalline powder.[4] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₉H₂₂F₂N₄O₃[2]
Molecular Weight392.40 g/mol [2]
Melting Point266-269 °C[5]
Water Solubility0.11 g/100 mL[5]
Solubility in DMSO9 mg/mL (22.93 mM)[6]
Protein Binding37-45%[1]

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic characteristics, including good oral bioavailability and a long elimination half-life, which allows for once-daily dosing.

ParameterValueReference
Bioavailability92%
Time to Peak Plasma Concentration (Tmax)3-6 hours
Elimination Half-life (t½)16-30 hours[1]
MetabolismHepatic glucuronidation[1]
Excretion50% Fecal, 50% Renal[1]

Mechanism of Action

This compound is a bactericidal agent that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts essential cellular processes, leading to bacterial cell death. For many gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target for many gram-positive bacteria.[1]

Sparfloxacin_Mechanism Simplified Mechanism of Action of this compound This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative bacteria) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive bacteria) This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Topo_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

This compound's inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of this compound, based on reported methods.

Materials:

  • Ethyl pentafluorobenzoylacetate

  • Ethyl orthoformate

  • Cyclopropylamine

  • Potassium tert-butoxide

  • Benzylamine

  • Palladium on carbon (Pd/C)

  • cis-2,6-dimethylpiperazine

  • Appropriate solvents (e.g., ethanol, diethyl ether)

Procedure:

  • Formation of the Quinolone Intermediate:

    • React ethyl pentafluorobenzoylacetate with ethyl orthoformate.

    • The resulting product is then reacted with cyclopropylamine.

    • Cyclization is achieved using potassium tert-butoxide to yield the quinolone intermediate.

  • Introduction of the Amino Group:

    • The quinolone intermediate is reacted with benzylamine.

    • The benzyl group is subsequently removed by catalytic hydrogenolysis using Pd/C to yield the amino derivative.

  • Final Condensation:

    • The amino derivative is condensed with cis-2,6-dimethylpiperazine to produce this compound.

DNA Gyrase Inhibition Assay

This protocol is a general method for assessing the inhibition of DNA gyrase by this compound.

Materials:

  • Purified DNA gyrase

  • Relaxed pBR322 DNA (substrate)

  • ATP

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, spermidine)

  • This compound solutions of varying concentrations

  • Agarose gel electrophoresis equipment

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the desired concentration of this compound.

    • Add purified DNA gyrase to the mixture.

    • Initiate the reaction by adding ATP.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a solution containing SDS and EDTA.

  • Analysis:

    • Analyze the DNA products by agarose gel electrophoresis.

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of relaxed DNA to supercoiled DNA indicates enzyme activity, and the inhibition of this process is a measure of this compound's inhibitory effect.

Topoisomerase IV Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against topoisomerase IV.

Materials:

  • Purified topoisomerase IV

  • Kinetoplast DNA (kDNA) (catenated substrate)

  • ATP

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, glutamic acid)

  • This compound solutions of varying concentrations

  • Agarose gel electrophoresis equipment

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, kDNA, and the desired concentration of this compound.

    • Add purified topoisomerase IV to the mixture.

    • Start the reaction by adding ATP.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a solution containing SDS and EDTA.

  • Analysis:

    • Separate the DNA products by agarose gel electrophoresis.

    • Stain the gel with ethidium bromide and visualize the bands. The decatenation of kDNA into minicircles indicates enzyme activity, and the inhibition of this process demonstrates the inhibitory effect of this compound.

Experimental_Workflow General Experimental Workflow for this compound cluster_synthesis Synthesis cluster_assay Inhibition Assays S1 Reactants S2 Reaction S1->S2 S3 Purification S2->S3 S4 This compound S3->S4 A1 Enzyme + Substrate + this compound A2 Incubation A1->A2 A3 Analysis (Gel Electrophoresis) A2->A3 A4 Inhibition Data A3->A4 This compound This compound This compound->A1 Test Compound

A generalized workflow for the synthesis and evaluation of this compound.

References

Sparfloxacin: A Comprehensive Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of sparfloxacin, a fluoroquinolone antibiotic. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. This compound exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] Its pharmacokinetic profile is characterized by good oral absorption and extensive tissue penetration, allowing for effective concentrations at the site of infection.[1][2]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been extensively studied, revealing a profile that supports once-daily dosing.[1][2] Key parameters are summarized below, providing a quantitative overview of the drug's absorption, distribution, metabolism, and excretion.

Absorption

This compound is well-absorbed after oral administration, with an absolute bioavailability of approximately 92%.[4] Peak plasma concentrations (Cmax) are typically reached within 3 to 6 hours.[1][2][5] The intake of food does not significantly affect the absorption and pharmacokinetics of this compound.[1][2] However, the concomitant administration of antacids containing aluminum or magnesium hydroxide can reduce its oral bioavailability by as much as 25% to 50%.[1][4]

Distribution

This compound is weakly bound to plasma proteins, with a binding rate of approximately 37-45%.[1][3] It exhibits excellent tissue distribution, with concentrations in many tissues and inflammatory fluids being similar to or higher than concurrent plasma concentrations.[1][2][3] The drug penetrates well into skin and respiratory and sinus tissues.[3] However, its distribution into the cerebrospinal fluid is limited.[1][2]

Metabolism

The primary metabolic pathway for this compound is glucuronidation.[1][2][4] Importantly, its metabolism does not involve or interfere with the cytochrome P450 enzyme system, suggesting a lower potential for drug-drug interactions with compounds metabolized by these enzymes.[2][4]

Excretion

This compound is eliminated from the body through both renal and fecal routes, with each accounting for approximately 50% of excretion.[3][6] The elimination half-life is long, ranging from 15 to 20 hours, which supports a once-daily dosing regimen.[1][2] The urinary excretion of the unchanged drug accounts for about 10-14% of the administered dose.[1][2] Biliary excretion of this compound and its glucuronide has also been reported.[5]

Table 1: Summary of this compound Pharmacokinetic Parameters

ParameterValueReference
Absorption
Bioavailability~92%[4]
Tmax (Time to Peak Plasma Concentration)3 - 6 hours[1][2][5]
Effect of FoodNot significant[1][2]
Distribution
Protein Binding37% - 45%[1][3]
Tissue PenetrationExcellent in most tissues and inflammatory fluids[1][3]
Metabolism
Primary PathwayGlucuronidation[1][2][4]
Cytochrome P450 InteractionNo significant interaction[2][4]
Excretion
Elimination Half-life (t1/2)15 - 20 hours[1][2]
Routes of EliminationRenal and Fecal (~50% each)[3][6]
Urinary Excretion (unchanged)10% - 14% of dose[1][2]

Table 2: Dose-Dependent Pharmacokinetic Parameters of this compound After Single Oral Administration

DoseCmax (ng/mL)tmax (hours)Elimination Half-life (hours)
200 mg705 ± 1584 - 518 - 21
400 mg1200 - 16003 - 616 - 22
600 mg~1600 - 18004 - 518 - 21
800 mg1966 ± 6204 - 518 - 21
Data compiled from multiple sources.[5][7][8]

Pharmacodynamic Profile

This compound's potent bactericidal activity is attributed to its mechanism of action, which is characteristic of the fluoroquinolone class of antibiotics.[3][4]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][9] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[3][9] By inhibiting these enzymes, this compound prevents the replication, transcription, repair, and recombination of bacterial DNA, ultimately leading to cell death.[4][9]

Sparfloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative target) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive target) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Time_Kill_Curve_Workflow cluster_workflow Time-Kill Curve Experimental Workflow Start Bacterial Inoculum (Standardized Density) Exposure Exposure to this compound (Multiple of MIC) Start->Exposure Incubation Incubation at 37°C with Shaking Exposure->Incubation Sampling Sampling at Multiple Time Points (0, 2, 4, 6, 24h) Incubation->Sampling Plating Serial Dilution and Plating on Agar Sampling->Plating Counting Colony Forming Unit (CFU) Enumeration Plating->Counting Analysis Plot log10 CFU/mL vs. Time Counting->Analysis

References

Sparfloxacin's In Vitro Activity: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfloxacin is a synthetic broad-spectrum antimicrobial agent belonging to the fluoroquinolone class. Known for its potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobic and atypical pathogens, this compound has been a subject of significant research in the field of infectious diseases. This technical guide provides an in-depth overview of the in vitro activity spectrum of this compound, detailing its efficacy through quantitative data, experimental protocols, and visual representations of its mechanism of action and testing workflows.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2][3]

  • In Gram-negative bacteria , the primary target for this compound is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription.[4][5]

  • In Gram-positive bacteria , this compound primarily targets topoisomerase IV. This enzyme plays a critical role in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[4][5]

By inhibiting these enzymes, this compound leads to the accumulation of double-stranded breaks in the bacterial chromosome, ultimately resulting in cell death.[4]

Sparfloxacin_Mechanism_of_Action cluster_bacteria Bacterial Cell cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication_GN DNA Replication & Transcription DNA_Gyrase->DNA_Replication_GN Enables Cell_Death_GN Cell Death DNA_Replication_GN->Cell_Death_GN Inhibition leads to Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Enables Cell_Death_GP Cell Death Chromosome_Segregation->Cell_Death_GP Inhibition leads to

This compound's dual inhibition of DNA gyrase and topoisomerase IV.

In Vitro Activity Spectrum

The in vitro potency of this compound has been extensively evaluated against a diverse array of clinically significant bacteria. The following tables summarize the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The data is presented as MIC50 (the concentration required to inhibit 50% of the isolates) and MIC90 (the concentration required to inhibit 90% of the isolates).

Gram-Positive Aerobes

This compound demonstrates excellent activity against many Gram-positive aerobes, including methicillin-susceptible and methicillin-resistant staphylococci, as well as various streptococcal species.[6][7][8]

OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureus (Methicillin-susceptible)---0.12[8]
Staphylococcus aureus (Methicillin-resistant)234--0.125-0.25[6]
Coagulase-negative staphylococci234--0.125-0.25[6]
Streptococcus pneumoniae2666--0.5[7]
Streptococcus pneumoniae (Penicillin-resistant)---0.5[8]
Streptococcus pyogenes234--1[6]
Enterococcus faecalis234--1[6]
Corynebacterium jeikeium2340.06-0.25--[6]
Gram-Negative Aerobes

This compound is also active against a wide range of Gram-negative aerobes, including members of the Enterobacteriaceae family and other common pathogens.

OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Haemophilus influenzae>99% susceptible--≤0.06[7]
Moraxella catarrhalis>99% susceptible---[7]
Klebsiella spp.---0.12[8]
Enterobacteriaceae (Nalidixic acid-susceptible)730-≤0.25≤0.25[9]
Enterobacteriaceae (Nalidixic acid-resistant)730-≥4.0≥4.0[9]
Pseudomonas aeruginosa730--4.0[9]
Anaerobic Bacteria

The activity of this compound extends to various anaerobic bacteria, which are often challenging to treat.

OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Bacteroides fragilis group--2-4-[10]
Peptostreptococcus anaerobius---0.5[11]
Peptostreptococcus micros---0.5[11]
Porphyromonas asaccharolytica---0.5[11]

Experimental Protocols

The determination of in vitro activity of this compound is primarily conducted using standardized methods such as agar dilution and broth microdilution, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into an agar medium, upon which the bacterial isolates are inoculated.

Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

  • Preparation of Agar Plates: Serial twofold dilutions of the this compound stock solution are added to molten Mueller-Hinton agar at 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar medium. A few colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Inoculation: The standardized bacterial suspension is applied to the surface of the this compound-containing agar plates using a multipoint inoculator.

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions (e.g., ambient air for aerobes, anaerobic conditions for anaerobes).

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Broth Microdilution Method

This method determines the MIC in a liquid medium using microtiter plates.

Methodology:

  • Preparation of this compound Dilutions: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A bacterial suspension is prepared as described for the agar dilution method and then further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: The standardized inoculum is added to each well of the microtiter plate. Control wells (growth control without antibiotic and sterility control without inoculum) are included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation Isolate Bacterial Isolate Inoculum Prepare Inoculum (0.5 McFarland Standard) Isolate->Inoculum Inoculate_Agar Inoculate Agar Plates Inoculum->Inoculate_Agar Inoculate_Broth Inoculate Microtiter Plates Inoculum->Inoculate_Broth Antibiotic Prepare this compound Stock Solution Media_Agar Prepare Agar Plates with This compound Dilutions Antibiotic->Media_Agar Media_Broth Prepare Microtiter Plates with This compound Dilutions in Broth Antibiotic->Media_Broth Media_Agar->Inoculate_Agar Media_Broth->Inoculate_Broth Incubate_Agar Incubate Plates (16-20h, 35-37°C) Inoculate_Agar->Incubate_Agar Incubate_Broth Incubate Plates (16-20h, 35-37°C) Inoculate_Broth->Incubate_Broth Read_Agar Read Results: Observe for Growth Inhibition Incubate_Agar->Read_Agar Read_Broth Read Results: Observe for Turbidity Incubate_Broth->Read_Broth MIC_Agar Determine MIC Read_Agar->MIC_Agar MIC_Broth Determine MIC Read_Broth->MIC_Broth

References

Sparfloxacin's Dual Assault on Bacterial DNA Replication: A Technical Guide to Topoisomerase II and IV Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the mechanism of action of sparfloxacin, a fluoroquinolone antibiotic, focusing on its interaction with its primary bacterial targets: DNA gyrase (topoisomerase II) and topoisomerase IV. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antibacterial agents and the mechanisms of drug resistance.

Executive Summary

This compound exerts its bactericidal effects by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1][2] These type II topoisomerases are critical for managing DNA topology during replication, transcription, and repair.[1] this compound, like other quinolones, traps the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and subsequent cell death.[1][3] The preference for inhibiting either DNA gyrase or topoisomerase IV can vary depending on the bacterial species, with DNA gyrase often being the primary target in Gram-negative bacteria and topoisomerase IV in many Gram-positive bacteria.[1][4] However, the specific chemical structure of the quinolone can also influence this target preference.[5]

Mechanism of Action: A Dual-Target Strategy

Bacterial DNA replication is a complex process that requires the precise management of DNA supercoiling and the decatenation of newly replicated chromosomes. DNA gyrase introduces negative supercoils into the DNA, which is essential for relieving the torsional stress that builds up ahead of the replication fork.[1] Topoisomerase IV, on the other hand, is primarily responsible for separating the interlinked daughter chromosomes after replication, a process known as decatenation.[1]

This compound disrupts these processes by binding to the enzyme-DNA complex. This binding event stabilizes the transient covalent bond between the enzyme and the cleaved DNA, preventing the re-ligation of the DNA strands.[1] The accumulation of these stalled cleavage complexes blocks the progression of the replication fork and ultimately leads to the fragmentation of the bacterial chromosome, triggering cell death.

Sparfloxacin_Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_targets This compound Targets DNA_Replication_Fork DNA Replication Fork Positive_Supercoils Positive Supercoils DNA_Replication_Fork->Positive_Supercoils generates Catenated_Chromosomes Catenated Daughter Chromosomes DNA_Replication_Fork->Catenated_Chromosomes results in DNA_Gyrase DNA Gyrase (Topoisomerase II) Positive_Supercoils->DNA_Gyrase is relieved by Topo_IV Topoisomerase IV Catenated_Chromosomes->Topo_IV are decatenated by DNA_Gyrase->DNA_Replication_Fork allows progression of Cleavage_Complex_Gyrase Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex_Gyrase forms Daughter_Chromosomes Daughter_Chromosomes Topo_IV->Daughter_Chromosomes separates into Cleavage_Complex_TopoIV Topo IV-DNA Cleavage Complex Topo_IV->Cleavage_Complex_TopoIV forms This compound This compound This compound->DNA_Gyrase inhibits This compound->Topo_IV inhibits DNA_Breaks Double-Strand DNA Breaks Cleavage_Complex_Gyrase->DNA_Breaks leads to Cleavage_Complex_TopoIV->DNA_Breaks leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death causes

Figure 1: Mechanism of this compound Action

Quantitative Analysis of Enzyme Inhibition

The inhibitory activity of this compound against DNA gyrase and topoisomerase IV can be quantified by determining the 50% inhibitory concentration (IC50). These values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.

Bacterial SpeciesEnzymeThis compound IC50 (µg/mL)Reference
Enterococcus faecalisDNA Gyrase25.7[6]
Enterococcus faecalisTopoisomerase IV19.1[6]

Note: The provided IC50 values are from a specific study and may vary depending on the experimental conditions and the specific enzyme preparation used.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified DNA gyrase (subunits A and B)

  • Relaxed pBR322 plasmid DNA

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.

  • Initiate the reaction by adding a defined amount of DNA gyrase to each reaction mixture. A control reaction without the inhibitor should be included.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).[6]

  • Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K, or a loading buffer with EDTA).

  • Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition at each this compound concentration. The IC50 value is calculated as the concentration of this compound that results in 50% inhibition of supercoiling activity compared to the no-drug control.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

  • Purified topoisomerase IV (subunits ParC and ParE)

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl2, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin)[7]

  • This compound stock solution

  • Agarose gel electrophoresis system

  • DNA staining agent

Procedure:

  • Set up reaction mixtures containing assay buffer, kDNA, and a range of this compound concentrations.

  • Start the reaction by adding a defined amount of topoisomerase IV to each mixture. Include a no-inhibitor control.

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).[7]

  • Terminate the reactions with a stop solution.

  • Separate the decatenated minicircles from the catenated kDNA network using agarose gel electrophoresis. The catenated kDNA remains in the well, while the decatenated minicircles migrate into the gel.

  • Stain the gel and visualize the DNA.

  • The intensity of the decatenated minicircle bands is quantified to determine the level of inhibition. The IC50 is the this compound concentration that reduces the decatenation activity by 50%.

Development of Resistance: A Stepwise Process

Bacterial resistance to this compound and other fluoroquinolones primarily arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1] These mutations typically occur in specific regions of the genes known as the quinolone resistance-determining regions (QRDRs). The development of high-level resistance is often a stepwise process, with an initial mutation in the primary target enzyme followed by a secondary mutation in the other target.

Quinolone_Resistance_Workflow Start Wild-Type Bacterium (Susceptible to this compound) Exposure Exposure to this compound Start->Exposure Selection Selective Pressure Exposure->Selection Mutation1 First-Step Mutation (e.g., in gyrA) Selection->Mutation1 Low_Resistance Low-Level Resistance Mutation1->Low_Resistance Continued_Exposure Continued this compound Exposure Low_Resistance->Continued_Exposure Selection2 Further Selective Pressure Continued_Exposure->Selection2 Mutation2 Second-Step Mutation (e.g., in parC) Selection2->Mutation2 High_Resistance High-Level Resistance Mutation2->High_Resistance

References

A Deep Dive into Sparfloxacin's Journey Through the Body: A Technical Guide to Tissue Distribution and Penetration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the tissue distribution and penetration of an antibiotic is paramount to predicting its efficacy. This in-depth technical guide provides a comprehensive overview of sparfloxacin's pharmacokinetic profile, with a focus on its concentration in various bodily tissues. The following sections detail quantitative data from key studies, the experimental protocols used to obtain this data, and visual representations of the methodologies.

Quantitative Analysis of this compound Tissue Distribution

This compound, a fluoroquinolone antibiotic, exhibits excellent penetration into a wide range of tissues, often achieving concentrations higher than those observed in plasma.[1] This characteristic is crucial for its effectiveness in treating infections seated in specific anatomical locations. The following tables summarize the quantitative data on this compound concentrations in various human and animal tissues from several key studies.

Respiratory Tissues

This compound demonstrates high concentrations in respiratory tissues, making it a viable option for treating lower respiratory tract infections.[2]

TissueSpeciesDoseTime Post-DoseMean ConcentrationTissue/Plasma RatioReference
Bronchial MucosaHuman400 mg loading dose, then 200 mg daily2.5 - 5 h4.4 µg/g>1[2]
Epithelial Lining FluidHuman400 mg loading dose, then 200 mg daily2.5 - 5 h15.0 µg/mL>1[2]
Alveolar MacrophagesHuman400 mg loading dose, then 200 mg daily2.5 - 5 h53.7 µg/g>1[2]
Maxillary Sinus MucosaHuman400 mg single dose2 - 5 h5.8 µg/g~9[2]
LungRat10 mg/kg oral1 h>1.32 µg eq/g>1[3]
Genitourinary Tissues

Studies in animal models have shown significant penetration of this compound into genitourinary tissues, suggesting its potential for treating infections in this system.

TissueSpeciesDoseTime Post-DoseMean AUC (0-24h) (mg/kg·h)Tissue/Serum AUC RatioReference
ProstateRat50 mg/kg oral1-24 h190~6.8[2]
Infected EpididymisRat50 mg/kg oral1-24 h60~2.1[2]
Non-infected EpididymisRat50 mg/kg oral1-24 h79~2.8[2]
Infected TestisRat50 mg/kg oral1-24 h12<1[2]
Non-infected TestisRat50 mg/kg oral1-24 h9<1[2]
Skin and Inflammatory Fluid

This compound effectively penetrates skin and inflammatory fluid, which is relevant for the treatment of skin and soft tissue infections.

Tissue/FluidSpeciesDoseTime Post-DoseMean Peak ConcentrationPenetration (%) / RatioReference
SkinHuman100 mg single oral dose4-5 h0.56 µg/gSkin:plasma ratio 1.0-1.39[2]
SkinHuman200 mg single oral dose4-5 h0.82-1.31 µg/gSkin:plasma ratio 1.0-1.39[2]
Cantharides-induced Inflammatory FluidHuman400 mg single oral dose5 h1.3 µg/mL117%[4]
Other Tissues and Fluids

This compound's distribution extends to various other tissues and fluids, with the notable exception of the central nervous system where penetration is limited.

Tissue/FluidSpeciesInformationReference
Sputum, Pleural Fluid, Gynecological Tissues, Breast Milk, Otolaryngological TissuesHumanHigh concentrations achieved[2]
SalivaHumanSalivary concentrations are 66-70% of plasma levels[2]
Cerebrospinal Fluid (CSF)HumanLimited penetration with CSF:plasma concentration ratios of 0.25 to 0.35[2]
Bile and GallbladderHumanConcentrations are 7.1 to 83-fold higher than concurrent serum levels[2]
Heart, Kidney, LiverRatHigh distribution, dependent on blood flow[5]
BrainRatLower levels of radioactivity compared to plasma[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the quantitative data tables.

Quantification of this compound in Biological Samples

A common method for quantifying this compound in biological matrices is reverse-phase HPLC.

  • Sample Preparation (Plasma):

    • Plasma samples are deproteinized, often with an acid like 10% acetic acid.[1]

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[1]

    • The resulting supernatant is then further purified using solid-phase extraction (SPE) cartridges.[1]

  • Sample Preparation (Tissues):

    • Tissue samples are accurately weighed and homogenized in a suitable buffer (e.g., sterile 0.9% NaCl saline).[5]

    • The homogenate is then sonicated to ensure complete cell lysis and release of the drug.[5]

    • Centrifugation is used to separate the tissue debris, and the supernatant containing the drug is collected for analysis.[5]

  • Chromatographic Conditions:

    • Column: A C18 column is typically used for separation.[6]

    • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer pH 2.5) and an organic solvent like acetonitrile is commonly employed.[6]

    • Flow Rate: A flow rate of around 1 mL/min is often used.[6]

    • Detection: UV detection at a wavelength of approximately 280-290 nm is suitable for this compound.[7]

    • Internal Standard: An internal standard, such as levofloxacin or genabilic acid, is used to improve the accuracy and precision of the quantification.[1][6]

ELISA provides a sensitive immunoassay-based method for this compound determination.[5]

  • Principle: A competitive ELISA format is typically used, where this compound in the sample competes with a this compound-protein conjugate for binding to a limited amount of anti-sparfloxacin antibody coated on a microplate.[5]

  • Procedure:

    • Microplates are coated with a this compound-protein conjugate.

    • Samples or standards containing this compound and a specific anti-sparfloxacin antibody are added to the wells.

    • After incubation, the wells are washed to remove unbound components.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

    • After another incubation and washing step, a substrate for the enzyme is added, resulting in a colorimetric reaction.

    • The absorbance is measured, which is inversely proportional to the concentration of this compound in the sample.[5]

Animal Models for Tissue Distribution Studies

This model is used to assess the penetration of antibiotics into infected and non-infected male genital tissues.[2]

  • Induction of Epididymitis:

    • Male rats (e.g., Sprague-Dawley) are anesthetized.

    • A bacterial suspension (e.g., Escherichia coli) is injected into the vas deferens to induce infection in one epididymis.[2]

  • Drug Administration and Sample Collection:

    • After a set period to allow the infection to establish (e.g., 72 hours), a single oral dose of this compound is administered.[2]

    • At various time points post-dosing, animals are euthanized.

    • Blood samples are collected for serum separation.

    • Both infected and non-infected epididymides, testes, and the prostate gland are excised, weighed, and processed for drug concentration analysis.[2]

Human Studies of Tissue Penetration

This model allows for the in vivo assessment of drug penetration into an inflammatory exudate in human volunteers.[4]

  • Induction of Blisters:

    • A solution of cantharidin is applied to the skin of healthy volunteers, typically on the forearm, to induce the formation of sterile blisters.

  • Drug Administration and Sample Collection:

    • A single oral dose of this compound is administered to the volunteers.

    • At specified time intervals, samples of the inflammatory fluid from the blisters are collected using a sterile syringe.

    • Concurrent blood samples are also drawn to determine plasma concentrations.

    • Both inflammatory fluid and plasma samples are then analyzed for this compound content.[4]

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the workflows of the key experimental protocols described above.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample deproteinize Deproteinize (e.g., Acetic Acid) plasma->deproteinize tissue Tissue Sample homogenize Homogenize tissue->homogenize centrifuge1 Centrifuge deproteinize->centrifuge1 spe Solid-Phase Extraction (SPE) centrifuge1->spe hplc HPLC System (C18 Column) spe->hplc Inject Purified Sample sonicate Sonicate homogenize->sonicate centrifuge2 Centrifuge sonicate->centrifuge2 supernatant Collect Supernatant centrifuge2->supernatant supernatant->hplc Inject Supernatant detection UV Detection (~290 nm) hplc->detection quantification Quantification vs. Internal Standard detection->quantification Rat_Model_Workflow start Anesthetize Rat induce_infection Induce Unilateral Epididymitis (E. coli injection) start->induce_infection wait Allow Infection to Establish (e.g., 72 hours) induce_infection->wait administer_drug Administer Oral this compound wait->administer_drug euthanize Euthanize at Timed Intervals administer_drug->euthanize collect_samples Collect Blood and Genitourinary Tissues euthanize->collect_samples process_samples Process Samples for Drug Analysis collect_samples->process_samples analyze Quantify this compound (e.g., HPLC or Bioassay) process_samples->analyze end Determine Tissue Concentrations and Ratios analyze->end Inflammatory_Fluid_Workflow start Recruit Healthy Human Volunteers induce_blister Induce Sterile Blister (Cantharidin Application) start->induce_blister administer_drug Administer Oral this compound induce_blister->administer_drug collect_samples Collect Inflammatory Fluid and Blood Samples at Timed Intervals administer_drug->collect_samples process_samples Process Samples for Drug Analysis collect_samples->process_samples analyze Quantify this compound (e.g., HPLC) process_samples->analyze end Determine Fluid Concentration and Penetration Percentage analyze->end

References

Sparfloxacin: A Technical Guide to Metabolism and Excretion Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the metabolic and excretory pathways of sparfloxacin, a fluoroquinolone antibiotic. The information is collated from peer-reviewed scientific literature to support research and development activities.

Executive Summary

This compound is primarily eliminated through a combination of hepatic metabolism and renal/biliary excretion. The principal metabolic transformation is a phase II conjugation reaction, specifically glucuronidation, which forms a this compound-glucuronide conjugate. This process avoids the cytochrome P450 (CYP) enzyme system, minimizing the potential for certain drug-drug interactions. The parent drug and its glucuronide metabolite are excreted via both urine and feces, with non-renal clearance being the predominant route of elimination.

Metabolism of this compound

The biotransformation of this compound in humans is limited, with the primary metabolic route being direct conjugation with glucuronic acid.[1][2]

Glucuronidation Pathway

This compound undergoes phase II metabolism to form an acyl glucuronide conjugate.[1] This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are primarily located in the liver. While specific studies pinpointing the exact UGT isoforms for this compound are not available, research on other fluoroquinolones strongly indicates the involvement of the UGT1A subfamily, particularly UGT1A1, UGT1A3, and UGT1A9, in their acyl glucuronidation.[3] The metabolism of this compound does not significantly involve or interfere with the cytochrome P450 enzyme system.[1]

Sparfloxacin_Metabolism This compound Metabolic Pathway This compound This compound Glucuronide This compound-Glucuronide (Acyl Conjugate) This compound->Glucuronide Glucuronidation UGT UDP-Glucuronosyltransferase (UGT1A Subfamily - Inferred) UGT->this compound Excretion_Pathways This compound Excretion Routes cluster_body Systemic Circulation cluster_excretion Elimination Pathways This compound This compound & This compound-Glucuronide Renal Renal Excretion This compound->Renal ~40-50% of total dose NonRenal Non-Renal Excretion (Biliary/Fecal) This compound->NonRenal ~50-60% of total dose Urine Urine Renal->Urine Feces Feces NonRenal->Feces Experimental_Workflow General Bioanalytical Workflow for this compound Start Biological Sample (Plasma, Serum, or Urine) Prep Sample Preparation (e.g., Protein Precipitation, Dilution, or SPE) Start->Prep Inject Injection into HPLC System Prep->Inject Separation Chromatographic Separation (e.g., C18 or Cation-Exchange Column) Inject->Separation Detection Detection (UV or Fluorescence) Separation->Detection Quant Data Acquisition & Quantification Detection->Quant

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Sparfloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the laboratory-scale synthesis of Sparfloxacin, a third-generation fluoroquinolone antibiotic. The described synthetic route is based on established chemical literature and provides a clear pathway for obtaining the target molecule.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the formation of the core quinolone ring structure, followed by sequential modifications to introduce the necessary functional groups. The key steps involve:

  • Formation of the Quinolone Core: Starting from ethyl pentafluorobenzoylacetate, the quinolone ring is constructed through a series of reactions involving cyclization and the introduction of a cyclopropyl group at the N-1 position.

  • Introduction of the C-5 Amino Group: A protected amino group is introduced at the C-5 position, which is later deprotected.

  • Condensation with cis-2,6-Dimethylpiperazine: The final step involves the nucleophilic aromatic substitution of the fluorine atom at the C-7 position with cis-2,6-dimethylpiperazine to yield this compound.

Experimental Protocols

The following protocols detail the synthesis of key intermediates and the final product, this compound.

2.1. Synthesis of Ethyl 5,6,7,8-tetrafluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (IV) [1]

This protocol describes the formation of the core fluoroquinolone ring system.

  • Materials and Reagents:

    • Ethyl pentafluorobenzoylacetate (I)

    • Acetic anhydride

    • Ethyl orthoformate

    • Cyclopropylamine (II)

    • Diethyl ether

    • Sodium hydride (NaH)

    • Tetrahydrofuran (THF)

  • Procedure:

    • A mixture of ethyl pentafluorobenzoylacetate (I) and ethyl orthoformate in acetic anhydride is refluxed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The resulting residue is dissolved in diethyl ether, and cyclopropylamine (II) is added dropwise at room temperature.

    • The mixture is stirred until the formation of the aminomethylene derivative (III) is complete (monitored by TLC).

    • The solvent is evaporated, and the crude product is dissolved in anhydrous THF.

    • Sodium hydride (NaH) is added portion-wise to the solution at 0 °C, and the mixture is then stirred at room temperature to effect cyclization.

    • Upon completion, the reaction is quenched by the slow addition of water.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product (IV) is purified by column chromatography or recrystallization.

2.2. Synthesis of Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (VII) [1]

This protocol details the introduction of the amino group at the C-5 position.

  • Materials and Reagents:

    • Ethyl 5,6,7,8-tetrafluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (IV)

    • Benzylamine (V)

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile

    • Palladium on carbon (Pd/C, 10%)

    • Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • A mixture of compound (IV), benzylamine (V), and potassium carbonate (K₂CO₃) in acetonitrile is refluxed until the starting material is consumed (monitored by TLC).

    • The reaction mixture is cooled, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure to yield the crude benzylamino derivative (VI).

    • The crude compound (VI) is dissolved in ethanol, and 10% Pd/C is added.

    • The mixture is hydrogenated under a hydrogen atmosphere at a suitable pressure until the debenzylation is complete.

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the crude product (VII).

    • Purification is achieved by column chromatography or recrystallization.

2.3. Synthesis of 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (VIII) [1][2]

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Materials and Reagents:

    • Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (VII)

    • Sulfuric acid (H₂SO₄, concentrated)

    • Water

  • Procedure:

    • Compound (VII) is treated with hot concentrated sulfuric acid.

    • The reaction mixture is heated until the hydrolysis is complete (monitored by TLC or HPLC).

    • The mixture is then cooled and carefully poured onto ice.

    • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried to afford the carboxylic acid (VIII).

2.4. Synthesis of this compound [1][3]

This is the final step in the synthesis, involving the condensation of the quinolone core with cis-2,6-dimethylpiperazine.

  • Materials and Reagents:

    • 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (VIII)

    • cis-2,6-Dimethylpiperazine (IX)

    • Dimethylformamide (DMF)

    • A suitable base (e.g., triethylamine or potassium carbonate)

  • Procedure:

    • A mixture of the carboxylic acid (VIII), cis-2,6-dimethylpiperazine (IX), and a base in DMF is heated.

    • The reaction is monitored by TLC or HPLC for the disappearance of the starting material.

    • After completion, the reaction mixture is cooled to room temperature and poured into water.

    • The precipitated product is collected by filtration, washed with water, and then with a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

    • The crude this compound is purified by recrystallization from an appropriate solvent system.

Quantitative Data

The following table summarizes key quantitative data for the intermediates and the final product. Note that yields can vary depending on the specific reaction conditions and scale.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Ethyl 5,6,7,8-tetrafluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (IV)C₁₅H₁₁F₄NO₃345.2570-80Not readily available
Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (VII)C₁₅H₁₃F₃N₂O₃342.2780-90 (for debenzylation)Not readily available
5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (VIII)C₁₃H₉F₃N₂O₃314.22>90 (for hydrolysis)Not readily available
This compoundC₁₉H₂₂F₂N₄O₃392.4041.5[3]263-265

Visualizations

4.1. Overall Synthetic Workflow of this compound

The following diagram illustrates the multi-step synthesis of this compound from ethyl pentafluorobenzoylacetate.

Sparfloxacin_Synthesis_Workflow A Ethyl pentafluorobenzoylacetate (I) C Ethyl 5,6,7,8-tetrafluoro-1-cyclopropyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate (IV) A->C 1. Acetic anhydride 2. Ether 3. NaH, THF B Ethyl orthoformate, Cyclopropylamine (II) B->C E Ethyl 5-benzylamino-1-cyclopropyl-6,7,8-trifluoro- 4-oxo-1,4-dihydroquinoline-3-carboxylate (VI) C->E K2CO3, Acetonitrile D Benzylamine (V) D->E G Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro- 4-oxo-1,4-dihydroquinoline-3-carboxylate (VII) E->G Ethanol F H2, Pd/C F->G I 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro- 4-oxo-3-quinolinecarboxylic acid (VIII) G->I Hydrolysis H H2SO4 H->I K This compound I->K DMF, Base J cis-2,6-Dimethylpiperazine (IX) J->K

Caption: Synthetic pathway for this compound.

4.2. Logical Relationship of Key Intermediates

This diagram shows the progression from the starting material to the final product through key isolated intermediates.

Sparfloxacin_Intermediates Start Starting Materials (Ethyl pentafluorobenzoylacetate, etc.) Intermediate1 Quinolone Core (IV) Start->Intermediate1 Cyclization Intermediate2 Aminated Quinolone Ester (VII) Intermediate1->Intermediate2 Amination & Deprotection Intermediate3 Quinolone Carboxylic Acid (VIII) Intermediate2->Intermediate3 Ester Hydrolysis FinalProduct This compound Intermediate3->FinalProduct Condensation

Caption: Key intermediates in this compound synthesis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Sparfloxacin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sparfloxacin is a third-generation synthetic fluoroquinolone antibiotic known for its broad-spectrum activity against various bacterial pathogens.[1] Accurate determination of this compound concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note details a robust, sensitive, and specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in human plasma. The method has been validated according to the European Medicines Agency (EMA) guideline on bioanalytical method validation.[1]

Principle

This method utilizes RP-HPLC with UV detection to separate and quantify this compound from human plasma. Plasma samples are first deproteinized and then purified using Solid-Phase Extraction (SPE). Ciprofloxacin is used as an internal standard (IS) to ensure accuracy and precision. The separation is achieved on a C18 analytical column with an isocratic mobile phase, and detection is performed at a wavelength optimal for this compound.

Materials and Reagents

  • Standards: this compound (≥98.0% purity), Ciprofloxacin (Internal Standard, ≥98.0% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Reagents: Monopotassium phosphate, Acetic acid (10%), Sodium hydroxide (1N), HPLC-grade water

  • Plasma: Drug-free human plasma with heparin as an anticoagulant

  • SPE Cartridges: Oasis HLB 1cc, 30 mg cartridges or equivalent

Experimental Protocols

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of HPLC-grade water with the aid of 100 µL of 1N NaOH.

  • Internal Standard (Ciprofloxacin) Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.

  • Working Standard Solutions: Prepare calibration curve (CC) and quality control (QC) working solutions by serially diluting the stock solutions with HPLC-grade water to achieve the desired concentrations.[1]

  • Calibration Standards: Spike 0.9 mL of drug-free plasma with 100 µL of the appropriate this compound working solution to obtain final concentrations of 0.2, 0.5, 1, 2, 5, and 10 µg/mL. The final IS concentration should be 2 µg/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples in plasma at four concentration levels:

    • LLOQ: 0.2 µg/mL (Lower Limit of Quantification)[1]

    • QC Low: 0.6 µg/mL[1]

    • QC Medium: 3.0 µg/mL[1]

    • QC High: 8.0 µg/mL[1]

The following workflow diagram illustrates the sample preparation process.

G cluster_sample_prep Plasma Sample Preparation Workflow cluster_spe Solid-Phase Extraction (SPE) plasma 1. Plasma Sample (1 mL) add_is 2. Add Internal Standard (Ciprofloxacin) plasma->add_is deproteinize 3. Deproteinize (1 mL 10% Acetic Acid) add_is->deproteinize vortex 4. Vortex (1 min) deproteinize->vortex centrifuge 5. Centrifuge (1620 g, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant condition 7. Condition SPE Cartridge (1 mL Methanol, 1 mL Water) load 8. Load Supernatant supernatant->load wash 9. Wash Cartridge (2x with 1 mL Water) elute 10. Elute with Mobile Phase (1 mL) inject 11. Inject into HPLC (20 µL) elute->inject

Caption: Plasma Sample Preparation and SPE Workflow.

  • Pipette 1 mL of plasma sample (standard, QC, or unknown) into a centrifuge tube.

  • Spike with the internal standard solution.

  • Add 1 mL of 10% acetic acid to deproteinize the sample.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 1620 g for 10 minutes.[1]

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.[1]

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge twice with 1 mL of HPLC-grade water.[1]

  • Elute the analytes with 1 mL of the mobile phase.[1]

  • Inject 20 µL of the eluate into the HPLC system.[1]

The HPLC system parameters are summarized in the table below.

Table 1: Chromatographic Conditions

Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Xbridge BEH C18 (5 µm, 4.6 × 250 mm)[1]
Mobile Phase Acetonitrile : Monopotassium Phosphate Buffer (1.36 g/L) (49:51, v/v)[1]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL[1]
Column Temperature Ambient (21-25 °C)
Detector UV-Vis Detector
Wavelength 298 nm (for this compound)[1]
Internal Standard Ciprofloxacin

| Run Time | ~10 minutes |

Method Validation

The method was validated for selectivity, linearity, accuracy, precision, recovery, and stability as per regulatory guidelines.[3]

G cluster_performance Performance Characteristics cluster_sample Sample Handling center Bioanalytical Method Validation Parameters linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision center->precision lloq LLOQ center->lloq selectivity Selectivity center->selectivity recovery Recovery center->recovery stability Stability center->stability

Caption: Key Parameters for Method Validation.

The method demonstrated excellent linearity over the concentration range of 0.2 to 10 µg/mL.[1] The Lower Limit of Quantification (LLOQ) was established at 0.2 µg/mL, with acceptable precision and accuracy.[3]

Table 2: Calibration Curve Data

Parameter Result
Concentration Range 0.2 - 10 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.99[1]

| LLOQ | 0.2 µg/mL |

The intra-day and inter-day precision and accuracy were evaluated at four QC levels. The results confirm the method's reproducibility and accuracy.

Table 3: Accuracy and Precision of the Method

QC Level (µg/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ (0.2) < 20% 80 - 120% < 20% 80 - 120%
Low (0.6) < 15% 85 - 115% < 15% 85 - 115%
Medium (3.0) < 15% 85 - 115% < 15% 85 - 115%
High (8.0) < 15% 85 - 115% < 15% 85 - 115%

Note: Data represents typical acceptance criteria based on validation guidelines. Actual results from studies show precision (CV) ranging from 0.01% to 2.51% and accuracy from 87.0% to 114.2% for QC samples.[1]

The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.

Table 4: Recovery of this compound

QC Level (µg/mL) Mean Recovery (%)
Low (0.6) > 85%
Medium (3.0) > 85%

| High (8.0) | > 85% |

The stability of this compound in plasma was assessed under various storage conditions to ensure sample integrity during handling and storage.

Table 5: Stability of this compound in Plasma

Stability Condition Duration Result (Deviation %)
Freeze-Thaw 3 Cycles (-20°C to RT) Within ±15%
Short-Term (Bench-Top) 24 hours at Room Temp. Within ±15%
Long-Term 30 days at -20°C Within ±15%

Note: Studies have demonstrated that this compound is stable under these conditions.[1]

Conclusion

The described HPLC method is simple, rapid, and reliable for the quantification of this compound in human plasma. The validation results demonstrate that the method possesses excellent linearity, precision, accuracy, and selectivity. The established protocol is well-suited for pharmacokinetic and clinical studies requiring the accurate measurement of this compound.

References

Application Notes and Protocols for UV Spectrophotometric Analysis of Sparfloxacin

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH AND DEVELOPMENT USE ONLY

Introduction

Sparfloxacin is a synthetic broad-spectrum fluoroquinolone antibacterial agent. It acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in bulk drug and pharmaceutical dosage forms. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for this purpose. These application notes provide detailed protocols and validation data for the analysis of this compound using UV spectrophotometry.

Principle of the Method

The quantitative determination of this compound by UV spectrophotometry is based on the measurement of its absorbance at a specific wavelength in the UV region. The concentration of the drug is proportional to its absorbance at the wavelength of maximum absorption (λmax), as described by the Beer-Lambert law.

Quantitative Data Summary

Several UV spectrophotometric methods have been developed and validated for the analysis of this compound. The following tables summarize the key quantitative parameters from various studies, providing a comparative overview of the different methodologies.

Table 1: Summary of UV Spectrophotometric Methods for this compound Analysis

Method DescriptionSolvent/Diluentλmax (nm)Linearity Range (µg/mL)Regression EquationCorrelation Coefficient (R²)
Hydrotropic Solubilization[1][2]20% Sodium Benzoate Solution2922-20y = 0.5186x – 0.01320.9992
Absorption Maxima Method[3]Not Specified2805-40Not SpecifiedNot Specified
First-Order Derivative Spectroscopy[3]Not Specified2675-40Not SpecifiedNot Specified
Area Under Curve (AUC) Method[3]Not Specified296-2985-40Not SpecifiedNot Specified
Method in Phosphate BufferPhosphate Buffer (pH 6.8)2901-50Not SpecifiedNot Specified
Method in Borate BufferBorate Buffer (pH 9.0)2901-50Not SpecifiedNot Specified
Method in Methanol:Water[4]Methanol:Water (60:40 v/v)2932-10Not Specified0.999

Table 2: Summary of Validation Parameters for this compound Analysis

Method DescriptionLOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)
Hydrotropic Solubilization[1][2]Not SpecifiedNot SpecifiedClose to 100Low
Absorption Maxima Method[3]Not SpecifiedNot Specified98.0 - 101.0< 2.0
Method in Buffers (Phosphate & Borate)Reported as sensitiveReported as sensitive98.2 - 101.6< 1.3
Method in Methanol:Water[4]0.0700.21398 - 100.9Not Specified

Experimental Protocols

The following are detailed protocols for the UV spectrophotometric analysis of this compound, based on established and validated methods.

Protocol 1: Analysis using Hydrotropic Solubilization Agent[1][2][3]

This method utilizes a hydrotropic agent to enhance the aqueous solubility of this compound, avoiding the use of organic solvents.

1. Materials and Reagents:

  • This compound reference standard

  • Sodium Benzoate (AR Grade)

  • Distilled Water

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

2. Preparation of 20% Sodium Benzoate Solution (Hydrotropic Agent):

  • Dissolve 20 g of sodium benzoate in 100 mL of distilled water.

3. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and make up the volume with the 20% sodium benzoate solution.

4. Preparation of Working Standard Solution (100 µg/mL):

  • Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

5. Preparation of Calibration Curve:

  • Prepare a series of dilutions ranging from 2 to 20 µg/mL by pipetting appropriate aliquots of the working standard solution into 10 mL volumetric flasks and diluting with distilled water.

  • Measure the absorbance of each solution at 292 nm against a blank of 20% sodium benzoate solution diluted with distilled water.

  • Plot a calibration curve of absorbance versus concentration.

6. Analysis of Tablet Formulation:

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of 20% sodium benzoate solution and sonicate for 15 minutes.

  • Make up the volume with the same solution and filter through a Whatman filter paper.

  • Dilute the filtrate appropriately with distilled water to obtain a final concentration within the calibration range.

  • Measure the absorbance at 292 nm and determine the concentration from the calibration curve.

Protocol 2: Analysis using Methanol:Water Diluent[7]

This method employs a mixture of methanol and water as the solvent.

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (HPLC Grade)

  • Distilled Water

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

2. Preparation of Diluent (Methanol:Water 60:40 v/v):

  • Mix 600 mL of methanol with 400 mL of distilled water.

3. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and make up the volume with the diluent.

4. Preparation of Calibration Curve:

  • Prepare a series of dilutions ranging from 2 to 10 µg/mL by pipetting appropriate aliquots of the standard stock solution into 10 mL volumetric flasks and diluting with the diluent.

  • Measure the absorbance of each solution at 293 nm against the diluent as a blank.

  • Plot a calibration curve of absorbance versus concentration.

5. Analysis of Tablet Formulation:

  • Follow the sample preparation procedure as described in Protocol 1, using the methanol:water diluent instead of the hydrotropic solution.

  • Dilute the filtered sample solution with the diluent to obtain a concentration within the calibration range.

  • Measure the absorbance at 293 nm and calculate the drug content.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the UV spectrophotometric analysis of this compound.

experimental_workflow prep_reagents Reagent Preparation (Solvent/Buffer) prep_stock Standard Stock Solution Preparation prep_reagents->prep_stock prep_sample Sample Preparation (e.g., from Tablets) prep_reagents->prep_sample prep_calib Calibration Standards Preparation prep_stock->prep_calib measure_calib Measure Absorbance of Calibration Standards prep_calib->measure_calib plot_curve Plot Calibration Curve measure_calib->plot_curve calc_conc Calculate this compound Concentration plot_curve->calc_conc measure_sample Measure Absorbance of Sample Solution prep_sample->measure_sample measure_sample->calc_conc

Caption: Experimental workflow for this compound analysis.

Validation Parameters Relationship

The relationship between the key validation parameters according to ICH guidelines is depicted below.

validation_parameters method_validation Method Validation linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision robustness Robustness method_validation->robustness specificity Specificity method_validation->specificity lod Limit of Detection (LOD) linearity->lod loq Limit of Quantification (LOQ) linearity->loq

Caption: ICH validation parameters relationship.

References

Application Notes and Protocols for Sparfloxacin Stock Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sparfloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[2] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and storage of this compound stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions and the assessment of their stability under various conditions.

Data Presentation

This compound Solubility
SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)5 mg/mL (12.74 mM)Ultrasonic warming and heating to 60°C may be required. Use of newly opened, hygroscopic DMSO is recommended as it significantly impacts solubility.[1]
Dimethylformamide (DMF)~10 mg/mLThe solvent should be purged with an inert gas.[3]
0.1 M Sodium Hydroxide (NaOH)50 mg/mL (127.42 mM)Requires ultrasonication and pH adjustment to 11 with NaOH.[1]
Water< 0.1 mg/mL (insoluble)[1]
Ethanol, Propylene Glycol, GlycerolSlightly enhances aqueous solubility.[4]At 25% v/v, ethanol resulted in a 2-fold increase in solubility.[4]
Polysorbate-80, Sodium Lauryl SulfateSignificantly enhances aqueous solubility.[4]Sodium lauryl sulfate is more effective than polysorbate-80.[4]
1:1 DMF:PBS (pH 7.2)~0.50 mg/mLPrepared by first dissolving in DMF and then diluting with PBS.[3]
Stability of this compound Stock Solutions
Storage ConditionSolventStability PeriodNotes
-80°CDMSO or other organic solvents6 monthsProtect from light. Aliquot to avoid repeated freeze-thaw cycles.[1]
-20°CDMSO or other organic solvents1 monthProtect from light. Aliquot to avoid repeated freeze-thaw cycles.[1]
2-8°CNot specifiedRecommended for short-term storage (e.g., on receipt).[5]Keep container tightly closed in a dry and well-ventilated place.[5]
Aqueous BuffersAqueousNot recommended for more than one day.[3]
Acidic ConditionsAqueousUndergoes degradation.[6]
Alkaline ConditionsAqueousStable.[6]
Oxidizing ConditionsAqueousUndergoes degradation.[6]
Light ExposureVariousProne to photodegradation.[7][8]Store protected from light.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Water bath or heating block

  • Analytical balance

  • Spatula

Procedure:

  • Pre-warm DMSO: If heating is required to achieve the desired concentration, pre-warm the DMSO to 60°C in a water bath or on a heating block.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder using an analytical balance and transfer it to a sterile conical-bottom tube.

  • Add DMSO: Add the appropriate volume of pre-warmed DMSO to the tube to achieve the target concentration (e.g., for a 5 mg/mL solution, add 1 mL of DMSO for every 5 mg of this compound).

  • Dissolve: Tightly cap the tube and vortex thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[1] Gentle warming at 60°C can also be applied.[1]

  • Cool to Room Temperature: Once the this compound is completely dissolved, allow the solution to cool to room temperature.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.[1]

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Always protect the solution from light.[1]

Protocol 2: Stability Assessment of this compound Stock Solution

Objective: To determine the stability of a this compound stock solution under specific storage conditions (e.g., temperature, light exposure).

Materials:

  • Prepared this compound stock solution

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC/UPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of water, acetonitrile, and triethylamine with pH adjustment)[6]

  • Volumetric flasks and pipettes

  • Incubators or environmental chambers set to desired storage temperatures

  • Light source for photostability testing (optional)

Procedure:

  • Initial Analysis (Time Zero):

    • Immediately after preparing the stock solution, dilute an aliquot to a known concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UPLC method to determine the initial concentration and purity of this compound.[6][9] This serves as the baseline (T=0) measurement.

  • Sample Storage:

    • Store the aliquots of the stock solution under the desired experimental conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 7, 14, 30 days), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely at room temperature if frozen.

    • Dilute the sample to the same concentration as the T=0 sample.

    • Analyze the sample using the same HPLC/UPLC method.

  • Data Analysis:

    • Compare the peak area or concentration of this compound at each time point to the T=0 value.

    • Calculate the percentage of this compound remaining.

    • Monitor for the appearance of new peaks, which may indicate degradation products.[6]

    • A common stability threshold is the time at which the concentration of the parent compound decreases by 10% (T90).

Visualizations

Sparfloxacin_Stock_Preparation cluster_prep Preparation Workflow weigh Weigh this compound Powder add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve (Vortex/Sonicate/Heat) add_solvent->dissolve cool Cool to Room Temperature dissolve->cool aliquot Aliquot into Tubes cool->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Sparfloxacin_Stability_Factors cluster_stability Factors Affecting Stability This compound This compound Stability Temp Temperature This compound->Temp Light Light Exposure This compound->Light pH pH (in aqueous solution) This compound->pH Oxidation Oxidizing Conditions This compound->Oxidation FreezeThaw Freeze-Thaw Cycles This compound->FreezeThaw Degradation Degradation Temp->Degradation Light->Degradation pH->Degradation Oxidation->Degradation FreezeThaw->Degradation

Caption: Key Factors Influencing this compound Solution Stability.

References

Sparfloxacin: Application Notes and Protocols for Use as a Reference Standard in Antibiotic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sparfloxacin as a reference standard in antibiotic research. This document outlines its physicochemical properties, mechanism of action, and detailed protocols for its use in key experimental assays.

Physicochemical Properties of this compound

This compound is a synthetic broad-spectrum fluoroquinolone antibiotic.[1] As a reference standard, a thorough understanding of its physical and chemical properties is crucial for the accurate preparation of standards and interpretation of experimental results.

PropertyValueReference
IUPAC Name 5-Amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid[2]
Molecular Formula C₁₉H₂₂F₂N₄O₃[2]
Molar Mass 392.407 g/mol [2]
Melting Point 266 to 269 °C (decomposes)[2]
Solubility Sparingly soluble in water. Soluble in dimethylformamide (DMF).[1][3][4]
UV/Vis λmax 223, 302, 375 nm[3]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[5] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[2][5] By inhibiting these enzymes, this compound disrupts DNA supercoiling and decatenation, leading to strand breaks and ultimately, bacterial cell death.[6]

Sparfloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Figure 1. Mechanism of action of this compound.

Application in Antimicrobial Susceptibility Testing (AST)

This compound is frequently used as a reference standard in AST to determine the susceptibility of bacterial isolates. The disk diffusion method is a widely accepted technique for this purpose.

Quantitative Data for AST

The following table summarizes the interpretive criteria for this compound susceptibility testing using a 5 µg disk.

Zone Diameter (mm)InterpretationReference
≥ 19Susceptible[7][8]
16 - 18Intermediate[9]
≤ 15Resistant[7][8]

The table below provides a summary of this compound's in vitro activity (MIC₉₀) against various common pathogens.

OrganismMIC₉₀ (µg/mL)Reference
Streptococcus pneumoniae0.5 - 1[5][7][10]
Staphylococcus aureus (Methicillin-susceptible)0.12[5]
Staphylococcus aureus (Methicillin-resistant)0.25
Klebsiella spp.0.12[5]
Enterococcus faecalis1
Escherichia coli5
Protocol: Disk Diffusion Susceptibility Testing

This protocol is based on the Kirby-Bauer method and should be performed in accordance with current CLSI or EUCAST guidelines.[1]

Materials:

  • This compound (5 µg) antimicrobial susceptibility disks

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • 0.9% sterile saline or Tryptic Soy Broth

  • McFarland 0.5 turbidity standard

  • Bacterial culture in the logarithmic growth phase

  • Incubator (35 ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

    • Vortex the suspension to ensure it is homogenous.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

    • Remove excess inoculum by pressing and rotating the swab firmly against the inside of the tube above the liquid level.

    • Streak the entire surface of a dry MHA plate with the swab three times, rotating the plate approximately 60° after each application to ensure even distribution.

  • Disk Application:

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

    • Aseptically apply a this compound (5 µg) disk to the surface of the agar.

    • Gently press the disk down to ensure complete contact with the agar. Disks should be placed at least 24 mm apart.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

    • Interpret the results based on the established zone diameter breakpoints.

AST_Workflow start Start inoculum_prep 1. Prepare Inoculum (0.5 McFarland Standard) start->inoculum_prep plate_inoculation 2. Inoculate MHA Plate inoculum_prep->plate_inoculation disk_application 3. Apply this compound Disk (5 µg) plate_inoculation->disk_application incubation 4. Incubate at 35°C for 16-20 hours disk_application->incubation measure_zone 5. Measure Zone of Inhibition incubation->measure_zone interpret_results 6. Interpret Results (Susceptible/Intermediate/Resistant) measure_zone->interpret_results end End interpret_results->end

Figure 2. Disk Diffusion Susceptibility Testing Workflow.

Application in High-Performance Liquid Chromatography (HPLC)

This compound is used as a reference standard for its quantification in various matrices, including plasma and pharmaceutical formulations. This is essential for pharmacokinetic, pharmacodynamic, and quality control studies.

Quantitative Data for HPLC Analysis

The following table summarizes typical parameters for the HPLC analysis of this compound.

ParameterValueReference
Mobile Phase Acetonitrile and monopotassium phosphate buffer (49:51, v/v)[2]
Column C18
Flow Rate 1.0 mL/min
Detection Wavelength 291 nm
Linearity Range 0.2 - 10 µg/mL[2]
Limit of Detection (LOD) 0.186 µg/mL
Limit of Quantitation (LOQ) 0.558 µg/mL
Protocol: HPLC Analysis of this compound in Plasma

This protocol provides a general procedure for the determination of this compound in plasma. Method validation according to regulatory guidelines (e.g., EMA, FDA) is essential before application to clinical or pre-clinical studies.[2]

Materials:

  • This compound reference standard

  • Internal standard (IS), e.g., genabilic acid or ciprofloxacin

  • HPLC-grade acetonitrile, methanol, and water

  • Monopotassium phosphate

  • Acetic acid

  • Plasma samples

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock and Working Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in an appropriate solvent (e.g., water with a small amount of acid or base to aid dissolution, or DMF).

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 0.2 to 10 µg/mL).

    • Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions of the IS in a similar manner.

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of plasma, add a known amount of the IS working solution.

    • Deproteinize the plasma sample by adding 1 mL of 10% acetic acid, vortexing for 1 minute, and centrifuging at 1620 x g for 10 minutes.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.

    • Load the supernatant from the deproteinized plasma onto the conditioned SPE cartridge.

    • Wash the cartridge twice with 1 mL of HPLC-grade water.

    • Elute the this compound and IS from the cartridge with 1 mL of the mobile phase.

  • HPLC Analysis:

    • Inject 20 µL of the eluate into the HPLC system.

    • Run the analysis using the established chromatographic conditions.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the this compound working standards.

    • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

HPLC_Workflow start Start prep_solutions 1. Prepare Stock & Working Solutions (this compound & IS) start->prep_solutions sample_prep 2. Prepare Plasma Sample (Add IS, Deproteinize) prep_solutions->sample_prep spe 3. Solid-Phase Extraction (Condition, Load, Wash, Elute) sample_prep->spe hplc_analysis 4. HPLC Analysis (Inject Sample) spe->hplc_analysis quantification 5. Quantification (Construct Calibration Curve, Determine Concentration) hplc_analysis->quantification end End quantification->end

Figure 3. HPLC Analysis Workflow for this compound in Plasma.

This compound in Antibiotic Resistance Research

This compound serves as a crucial reference compound in studies investigating mechanisms of fluoroquinolone resistance. Resistance to this compound can arise from mutations in the genes encoding its target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), which alter the drug-binding sites. Additionally, increased expression of efflux pumps that actively transport the drug out of the bacterial cell can contribute to resistance.

Resistance_Mechanisms cluster_resistance Mechanisms of this compound Resistance Target_Mutation Target Site Modification (Mutations in gyrA, parC) Reduced_Susceptibility Reduced Susceptibility to this compound Target_Mutation->Reduced_Susceptibility Leads to Efflux_Pump Increased Efflux Pump Expression Efflux_Pump->Reduced_Susceptibility Leads to

Figure 4. Key Mechanisms of Bacterial Resistance to this compound.

References

Sparfloxacin: A Potent Agent Against Intracellular Pathogens - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sparfloxacin in the study of intracellular pathogens. This document summarizes key quantitative data on its efficacy, details experimental protocols for its evaluation, and illustrates relevant biological pathways and workflows.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic that has demonstrated significant activity against a variety of pathogenic bacteria. Its ability to penetrate host cells makes it a particularly valuable agent for studying and combating intracellular pathogens, which reside within host cells to evade the immune system. This document outlines the application of this compound in research settings, focusing on its efficacy against key intracellular bacteria such as Mycobacterium tuberculosis, Mycobacterium avium complex (MAC), Chlamydia trachomatis, and Legionella pneumophila.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, this compound effectively halts bacterial proliferation. A key advantage of fluoroquinolones is their ability to readily enter eukaryotic cells, making them effective against intracellular pathogens.[1]

Immunomodulatory Effects

Beyond its direct antibacterial activity, this compound and other fluoroquinolones with a cyclopropyl-moiety exhibit immunomodulatory effects.[4] These compounds have been shown to decrease the synthesis of pro-inflammatory cytokines, such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[4] This modulation is believed to occur through effects on intracellular cyclic AMP (cAMP) levels, phosphodiesterases, and key transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1).[4] This anti-inflammatory activity may contribute to the overall therapeutic efficacy of this compound in infections characterized by a strong inflammatory response.

G cluster_0 Host Cell Response to Intracellular Pathogen cluster_1 Effect of this compound Intracellular Pathogen Intracellular Pathogen PRRs Pattern Recognition Receptors (PRRs) Intracellular Pathogen->PRRs activates Signaling Cascade Signaling Cascade (e.g., MyD88, TRIF) PRRs->Signaling Cascade IKK Complex IKK Complex Signaling Cascade->IKK Complex AP-1 Activation AP-1 Activation Signaling Cascade->AP-1 Activation NF-kB Activation NF-κB Activation IKK Complex->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) NF-kB Activation->Pro-inflammatory Cytokines upregulates AP-1 Activation->Pro-inflammatory Cytokines upregulates Reduced Inflammation Reduced Inflammation Pro-inflammatory Cytokines->Reduced Inflammation leads to This compound This compound This compound->Inhibition inhibits Inhibition->NF-kB Activation Inhibition->AP-1 Activation G start Start prep_macro Prepare Macrophage Monolayer in 24-well plate start->prep_macro infect Infect Macrophages (MOI ~10:1) prep_macro->infect prep_bact Prepare Bacterial Suspension (e.g., M. tuberculosis, L. pneumophila) prep_bact->infect incubate_phago Incubate for Phagocytosis (e.g., 1-2 hours) infect->incubate_phago wash Wash to Remove Extracellular Bacteria incubate_phago->wash add_spar Add this compound-containing Medium (various concentrations) wash->add_spar incubate_treat Incubate for Treatment Period (e.g., 24, 48, 72 hours) add_spar->incubate_treat lyse Lyse Macrophages (e.g., with sterile water or saponin) incubate_treat->lyse plate Plate Lysate for CFU Count lyse->plate incubate_cfu Incubate Plates plate->incubate_cfu count Count Colonies (CFU) incubate_cfu->count end End count->end G start Start prep_cells Prepare McCoy Cell Monolayer in 96-well plate start->prep_cells add_spar Add this compound Dilutions to Wells prep_cells->add_spar prep_spar Prepare Serial Dilutions of this compound prep_spar->add_spar infect Infect McCoy Cells add_spar->infect prep_chlamydia Prepare Chlamydia Inoculum (e.g., 5x10^3 IFU/well) prep_chlamydia->infect centrifuge Centrifuge Plate to Enhance Infection infect->centrifuge incubate Incubate for 48-72 hours centrifuge->incubate fix_stain Fix and Stain for Chlamydial Inclusions incubate->fix_stain microscopy Examine by Microscopy fix_stain->microscopy determine_mic Determine MIC (Lowest concentration with no inclusions) microscopy->determine_mic end End determine_mic->end

References

Application Notes and Protocols for Inducing Bacterial Resistance to Sparfloxacin In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro induction of bacterial resistance to sparfloxacin, a synthetic fluoroquinolone antibiotic. Understanding the mechanisms and kinetics of resistance development is crucial for antimicrobial drug discovery and development, allowing for the evaluation of new compounds and strategies to combat resistance.

Introduction to this compound and Bacterial Resistance

This compound is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination[1]. Its primary targets are DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria[1]. The bactericidal action of this compound results from the stabilization of the enzyme-DNA complex, leading to breaks in the bacterial chromosome that are ultimately lethal[1].

Bacterial resistance to this compound can emerge through several mechanisms, including:

  • Target Site Mutations: Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively, can alter the drug binding site, reducing its efficacy[2][3].

  • Decreased Permeability: Alterations in the bacterial outer membrane proteins can reduce the uptake of this compound into the cell[4].

  • Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its intracellular targets[2][5].

In the laboratory setting, bacterial resistance to this compound can be induced through two primary methods: single-step selection for high-level resistance and multi-step selection for incremental resistance development.

Data Presentation

The following tables summarize quantitative data related to this compound susceptibility and resistance.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacterial Species.

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Breakpoint (µg/mL)
Streptococcus pneumoniae0.250.5≤ 0.5[6]
Staphylococcus aureus (methicillin-susceptible)0.120.12≤ 1.0
Haemophilus influenzae≤ 0.03≤ 0.06≤ 1.0
Moraxella catarrhalis≤ 0.03≤ 0.03≤ 1.0
Enterobacteriaceae0.03 - 1.00.5≤ 1.0[7]
Pseudomonas aeruginosa1.02.0≤ 1.0[7]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Breakpoints can vary based on the standard-setting organization.

Table 2: Example of Stepwise Increase in this compound MIC in Staphylococcus aureus Following Serial Passage.

Passage NumberThis compound Concentration (µg/mL)Resulting MIC (µg/mL)
0 (Parental)00.125
50.060.25
100.1250.5
150.251.0
200.54.0
252.016.0
308.0>32.0

This table is a representative example based on typical outcomes of serial passage experiments and may vary depending on the bacterial strain and specific experimental conditions.

Experimental Protocols

Two primary protocols are detailed below for the in vitro induction of this compound resistance.

Protocol 1: Single-Step Selection of this compound-Resistant Mutants

This method is designed to isolate spontaneous mutants with a significant level of resistance in a single exposure to a high concentration of this compound.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Appropriate liquid culture medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)

  • Appropriate solid agar medium (e.g., Mueller-Hinton Agar - MHA)

  • This compound stock solution (sterile)

  • Sterile petri dishes, culture tubes, and spreaders

  • Incubator

  • Spectrophotometer or McFarland standards

Procedure:

  • Prepare an Overnight Culture: Inoculate a single colony of the test bacterium into 5 mL of CAMHB and incubate overnight at 37°C with shaking.

  • Determine Initial MIC (Optional but Recommended): Perform a standard broth microdilution or agar dilution assay to determine the baseline MIC of this compound for the parental strain[8].

  • Prepare Selective Agar Plates: Prepare MHA plates containing this compound at concentrations of 2x, 4x, and 8x the initial MIC of the parental strain.

  • Inoculum Preparation: Adjust the density of the overnight culture to approximately 1-2 x 10¹⁰ CFU/mL. This high cell density is crucial for detecting rare spontaneous mutation events.

  • Plating: Spread 100 µL of the high-density culture onto each selective agar plate. Also, plate serial dilutions of the culture onto antibiotic-free MHA to determine the total viable count.

  • Incubation: Incubate all plates at 37°C for 48-72 hours.

  • Colony Selection and Verification:

    • Count the number of colonies that appear on the this compound-containing plates. These are potential resistant mutants.

    • Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.

    • Subculture individual resistant colonies onto fresh selective agar to confirm the resistance phenotype.

  • Characterization of Mutants:

    • Determine the MIC of this compound for the confirmed resistant mutants to quantify the level of resistance.

    • Perform genetic analysis (e.g., sequencing of gyrA and parC genes) to identify resistance mechanisms.

Protocol 2: Multi-Step Resistance Selection by Serial Passage

This method mimics the gradual development of resistance that can occur during prolonged exposure to sub-inhibitory concentrations of an antibiotic.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates or culture tubes

  • Incubator

  • Spectrophotometer or McFarland standards

Procedure:

  • Determine Initial MIC: Accurately determine the baseline MIC of this compound for the parental bacterial strain using a standard broth microdilution method[8].

  • Initial Exposure: In a 96-well plate or series of tubes, prepare a twofold serial dilution of this compound in CAMHB, with concentrations ranging from well below to above the initial MIC. Inoculate each well with the test organism at a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate/tubes at 37°C for 18-24 hours.

  • Passage 1:

    • Identify the well with the highest concentration of this compound that shows visible growth (this is the sub-MIC for that passage).

    • Use the culture from this well to inoculate a new series of this compound dilutions. The starting concentration for the new dilution series should be centered around the sub-MIC from the previous day.

  • Subsequent Passages: Repeat the incubation and passaging steps daily for a predetermined number of days (e.g., 15-30 days) or until a significant increase in the MIC is observed[9].

  • Monitoring Resistance: Periodically (e.g., every 5 passages), perform a full MIC determination on the passaged culture to track the increase in resistance over time.

  • Isolation and Characterization of Resistant Strain:

    • After the final passage, streak the culture from the highest sub-MIC concentration onto an antibiotic-free agar plate to obtain isolated colonies.

    • Select a single colony and confirm its MIC to ensure a stable resistant phenotype.

    • Characterize the genetic basis of resistance as described in Protocol 1.

Mandatory Visualizations

Sparfloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_targets Intracellular Targets Sparfloxacin_ext This compound DNA_Gyrase DNA Gyrase (Gram-negative) Sparfloxacin_ext->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive) Sparfloxacin_ext->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

Resistance_Induction_Workflow cluster_single_step Protocol 1: Single-Step Selection cluster_multi_step Protocol 2: Multi-Step Selection (Serial Passage) start Start with Susceptible Bacterial Strain plate_high_conc Plate high density culture on agar with this compound ( > MIC) start->plate_high_conc determine_mic Determine initial MIC start->determine_mic incubate_single Incubate 48-72h plate_high_conc->incubate_single select_mutants Select and confirm resistant colonies incubate_single->select_mutants characterize Characterize Resistant Mutants (MIC determination, gene sequencing) select_mutants->characterize serial_passage Daily passage in increasing sub-MIC concentrations determine_mic->serial_passage monitor_mic Periodically monitor MIC increase serial_passage->monitor_mic monitor_mic->serial_passage Continue passaging isolate_resistant Isolate stable resistant strain monitor_mic->isolate_resistant Resistance achieved isolate_resistant->characterize end End characterize->end

Caption: Workflow for in vitro induction of this compound resistance.

Resistance_Mechanisms cluster_mechanisms Bacterial Resistance Mechanisms This compound This compound Challenge Target_Mutation Target Site Mutation (gyrA, parC) This compound->Target_Mutation Selection Pressure Efflux Increased Efflux Pump Activity This compound->Efflux Selection Pressure Permeability Decreased Cell Wall Permeability This compound->Permeability Selection Pressure Altered_Target Altered Drug Target Target_Mutation->Altered_Target Reduced_Efficacy Reduced Intracellular Drug Concentration Efflux->Reduced_Efficacy Permeability->Reduced_Efficacy Resistance_Phenotype This compound Resistance Reduced_Efficacy->Resistance_Phenotype Altered_Target->Resistance_Phenotype

Caption: Key mechanisms of bacterial resistance to this compound.

References

Application Notes and Protocols for Improving the Aqueous Solubility of Sparfloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfloxacin is a third-generation fluoroquinolone antibiotic with broad-spectrum antibacterial activity.[1] However, its clinical application can be limited by its low aqueous solubility, which can affect its bioavailability.[1][2] this compound is classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, characterized by high permeability and low solubility.[1] This document provides detailed application notes and protocols for various techniques to enhance the aqueous solubility of this compound, thereby potentially improving its therapeutic efficacy. The methods covered include the use of cosolvents and surfactants, inclusion complexation with cyclodextrins, formation of multicomponent crystals (salts), and the preparation of solid dispersions and nanoformulations.

I. Solubility Enhancement Strategies

Several methods have been successfully employed to increase the aqueous solubility of this compound. The following sections detail the principles and quantitative outcomes of these strategies.

Cosolvency and Micellization

The solubility of this compound can be increased by altering the solvent properties through the addition of cosolvents or by incorporating the drug into micellar systems formed by surfactants.[3]

Data Summary: Cosolvents and Surfactants

Solubilizing AgentConcentration (% v/v or w/v)This compound Solubility (µg/mL)Fold IncreaseReference
Water (Control)-~2201.0[3]
Ethanol25% v/v451.42.0[3]
Propylene Glycol25% v/v362.61.6[3]
Glycerol25% v/v303.91.4[3]
Polysorbate-802% w/v817.43.7[3]
Sodium Lauryl Sulfate2% w/v4921.322.4[3]
Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[4][5]

Data Summary: Cyclodextrin Inclusion Complexes

CyclodextrinMethodStoichiometryStability Constant (Kc)Key FindingsReference
β-CyclodextrinCoprecipitation1:1-Formation of inclusion complex confirmed by various analytical techniques.[6]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Solution Method1:1248.76 mol⁻¹ (from Phase Solubility Analysis)The complex displays enhanced aqueous solubility and dissolution.[4]
Multicomponent Crystal Formation (Salts)

Crystal engineering, specifically the formation of pharmaceutical salts with generally regarded as safe (GRAS) coformers, can significantly improve the physicochemical properties of this compound, including its solubility.[1][7]

Data Summary: this compound Salts

CoformerMolar Ratio (this compound:Coformer)Solubility in Water (mg/mL)Fold Increase (approx.)Reference
This compound (Pure)-0.121.0[7]
Nicotinic Acid1:1--[1]
Anthranilic Acid1:1--[1]
Isophthalic Acid1:1--[1]
Maleic Acid1:1--[1]
Citric Acid2:1-~10[1][2]
Pimelic Acid (SPX-PIA-H₂O)2:1-2.17[7]
Azelaic Acid (SPX-AZA-H₂O)4:2-1.33[7]

Note: Specific solubility values for some salts were not provided in the source material, but a significant increase was reported, particularly a 10-fold increase for the citrate salt.

Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state, prepared by methods such as solvent evaporation or melting.[8][9] This technique can enhance the dissolution rate of poorly soluble drugs by reducing particle size and improving wettability.

Data Summary: Solid Dispersions

CarrierDrug:Carrier Ratio (w/w)Dissolution ProfileReference
Polyethylene Glycol (PEG) 4000--[9]
2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD)-101.27% release within 45 minutes[9]
PEG 4000 (for comparison)-75% release within 30 minutes[9]

II. Experimental Protocols

The following are detailed protocols for the preparation and evaluation of various this compound formulations designed to improve aqueous solubility.

Protocol for Solubility Determination

This protocol describes a general method for determining the equilibrium solubility of this compound and its formulations.

Materials:

  • This compound powder

  • Formulated this compound (e.g., salt, complex, solid dispersion)

  • Selected solvent (e.g., deionized water, phosphate buffer of various pH)

  • Flasks with stoppers

  • Shaker bath maintained at a constant temperature (e.g., 25°C or 37°C)

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of the test compound (this compound or its formulation) to a flask containing a known volume of the solvent.

  • Stopper the flasks securely and place them in a shaker bath set to the desired temperature.

  • Shake the flasks for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.[3][7]

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw a sample from the supernatant and filter it to remove any undissolved particles.

  • Dilute the filtered sample with the solvent as necessary to bring the concentration within the analytical range of the measurement instrument.

  • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 293 nm or 305 nm) or RP-HPLC.[3][10]

  • Calculate the equilibrium solubility of the compound in the selected solvent.

Protocol for Preparation of this compound-Cyclodextrin Inclusion Complex (Solution Method)

This protocol is based on the method described for preparing a this compound-hydroxypropyl-β-cyclodextrin (SP-HPCD) complex.[4]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HPCD)

  • Methanol

  • Deionized water

  • Rotary evaporator

Procedure:

  • Dissolve a specific molar quantity of this compound in methanol.

  • In a separate container, dissolve an equimolar quantity of HPCD in deionized water.

  • Gradually add the methanolic solution of this compound to the aqueous solution of HPCD while agitating at 50°C for 30 minutes. Turbidity may develop towards the end of the addition.

  • After the addition is complete, strip the solvent under vacuum at 70°C using a rotary evaporator.

  • From the resulting clear aqueous solution of the complex, distill off the water under reduced pressure to obtain the solid inclusion complex.

Protocol for Preparation of this compound Salts (Slow Evaporation Method)

This protocol is a general procedure based on the synthesis of various this compound salts.[1]

Materials:

  • This compound

  • Coformer (e.g., citric acid, maleic acid)

  • Acetonitrile

  • Deionized water

  • Stirring hotplate

  • Crystallization dish

Procedure:

  • Prepare an equimolar mixture of this compound and the chosen coformer.

  • Dissolve the mixture in a 1:1 solution of acetonitrile and water to yield a clear solution.

  • Stir the solution for 1-1.5 hours at a temperature between 60-70°C.

  • Transfer the solution to a crystallization dish and allow the solvent to evaporate slowly at room temperature.

  • Crystals of the this compound salt will form after a few days.

Protocol for Preparation of this compound Solid Dispersions (Solvent Evaporation Method)

This protocol is based on the method used for preparing solid dispersions with various polymers.[9]

Materials:

  • This compound

  • Polymer carrier (e.g., PEG 4000, 2-HP-β-CD)

  • Suitable solvent (e.g., methanol)

  • Rotary evaporator or water bath

Procedure:

  • Accurately weigh the desired amounts of this compound and the polymer carrier to achieve the desired drug-to-carrier ratio.

  • Dissolve both the this compound and the polymer in a suitable solvent, such as methanol.

  • Evaporate the solvent using a rotary evaporator or a water bath under controlled temperature.

  • The resulting solid mass is the solid dispersion.

  • Further process the solid dispersion by pulverizing and sieving to obtain a uniform powder.

III. Visualizations

The following diagrams illustrate the general workflow for enhancing this compound solubility and the logical relationships between different formulation strategies.

Sparfloxacin_Solubility_Enhancement_Workflow start Start: Poorly Soluble This compound (BCS Class II) problem Low Aqueous Solubility & Poor Bioavailability start->problem strategies Solubility Enhancement Strategies problem->strategies cosolvency Cosolvency & Micellization strategies->cosolvency complexation Inclusion Complexation strategies->complexation salts Multicomponent Crystal Formation strategies->salts dispersions Solid Dispersions strategies->dispersions nano Nanoformulations strategies->nano evaluation Characterization & Evaluation cosolvency->evaluation complexation->evaluation salts->evaluation dispersions->evaluation nano->evaluation solubility_test Solubility Studies evaluation->solubility_test dissolution_test Dissolution Rate evaluation->dissolution_test physchem_char Physicochemical Characterization (DSC, FTIR, etc.) evaluation->physchem_char end End: Improved this compound Formulation solubility_test->end dissolution_test->end physchem_char->end

Caption: General workflow for developing this compound formulations with enhanced solubility.

Caption: Comparison of different strategies for improving this compound solubility.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Sparfloxacin Low Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of sparfloxacin.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low aqueous solubility of this compound?

This compound is a difluorinated quinolone antibiotic belonging to Class II of the Biopharmaceutical Classification System (BCS).[1][2] This classification indicates that while it has high permeability, it suffers from low solubility in aqueous media.[1] This poor solubility can negatively impact its oral absorption and overall therapeutic efficacy.[1][3]

Q2: What are the common strategies to enhance the aqueous solubility of this compound?

Several techniques have been successfully employed to overcome the low aqueous solubility of this compound. These include:

  • Co-solvency: Utilizing water-miscible solvents to reduce the interfacial tension between the aqueous solution and the hydrophobic drug.[4]

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the drug, thereby increasing its solubility.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior cavity that can host the poorly soluble drug molecule.[5][6]

  • Solid Dispersions: Dispersing this compound in an inert carrier matrix at a solid state to improve its dissolution rate.[7]

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nano-range, which increases the surface area and consequently enhances dissolution.[8]

  • Crystalline Salt Formation: Synthesizing salts of this compound with improved solubility characteristics.[1][9]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during experiments aimed at improving this compound solubility.

Issue 1: Inconsistent results with co-solvents and surfactants.

Possible Cause: The concentration of the co-solvent or surfactant may not be optimal, or the chosen agent may not be the most effective for this compound.

Troubleshooting Steps:

  • Optimize Concentration: Systematically vary the concentration of the co-solvent or surfactant to identify the optimal level for maximum solubility enhancement.

  • Evaluate Different Agents: Test a range of co-solvents (e.g., ethanol, glycerol, propylene glycol) and surfactants (e.g., Polysorbate-80, Sodium Lauryl Sulfate) to determine the most effective one.[10] A study showed that sodium lauryl sulfate was more effective than polysorbate-80 in increasing this compound's aqueous solubility.[10]

  • pH Adjustment: Consider the effect of pH on both the drug and the solubilizing agent, as this can significantly influence solubility.[4]

Issue 2: Difficulty in forming a stable this compound-cyclodextrin inclusion complex.

Possible Cause: The method of preparation or the stoichiometry of the complex may not be appropriate.

Troubleshooting Steps:

  • Method of Preparation: Experiment with different preparation methods such as co-precipitation, solution method, or slurry method.[11][12]

  • Stoichiometry: Phase solubility studies can be conducted to determine the optimal molar ratio of this compound to cyclodextrin, which is often found to be 1:1.[11][12]

  • Choice of Cyclodextrin: Evaluate different types of cyclodextrins, such as beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), as they offer different solubility enhancement capabilities.[8][12]

Issue 3: Poor dissolution profile of this compound from solid dispersions.

Possible Cause: The choice of carrier or the drug-to-carrier ratio may be suboptimal. The method of preparation could also be a factor.

Troubleshooting Steps:

  • Carrier Selection: Investigate different polymeric carriers such as Polyethylene Glycol (PEG) 4000 and 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD).[13]

  • Optimize Drug-to-Carrier Ratio: The dissolution rate of this compound from solid dispersions can be significantly enhanced by increasing the polymer concentration.[13] Experiment with different drug-to-polymer ratios to find the most effective one.

  • Preparation Method: The solvent evaporation method is a common technique for preparing solid dispersions.[7][13] Ensure complete dissolution of both the drug and the carrier in a common solvent before evaporation.

Data Presentation

Table 1: Solubility Enhancement of this compound using Co-solvents and Surfactants

Solubilizing AgentConcentration (% w/v)This compound Solubility (µg/mL)Fold Increase
Water (Control)-~2201
Propylene Glycol20Not specified-
Glycerol20Not specified-
Polysorbate-802817.43.7
Sodium Lauryl Sulfate24921.322.4

Data extracted from a study by Mbah, 2007.[10]

Table 2: Equilibrium Solubility of this compound and its Crystalline Salts in Different Media

CompoundpH 1.2 (mg/mL)pH 4.0 (mg/mL)pH 6.8 (mg/mL)Pure Water (mg/mL)
This compound (SPX)0.820.120.200.12
SPX-PIA-H₂O1.010.210.290.26
SPX-AZA-H₂O-0.19-0.16

PIA = Pimelic acid, AZA = Azelaic acid. Data from a 2024 study.[1]

Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Coprecipitation Method)

Objective: To prepare a solid inclusion complex of this compound with β-cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Deionized water

Procedure:

  • Prepare a saturated aqueous solution of β-cyclodextrin.

  • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., methanol).

  • Slowly add the this compound solution to the β-cyclodextrin solution with constant stirring.

  • Continue stirring for a specified period (e.g., 24 hours) at a controlled temperature to allow for complex formation.

  • A precipitate of the inclusion complex will form.

  • Collect the precipitate by filtration.

  • Wash the precipitate with a small amount of cold deionized water to remove any uncomplexed drug or cyclodextrin.

  • Dry the collected solid inclusion complex under vacuum at room temperature.

  • Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) to confirm its formation.[11]

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to improve its dissolution rate.

Materials:

  • This compound

  • Polyethylene Glycol (PEG) 4000 (or another suitable carrier)

  • A common solvent (e.g., methanol, ethanol)

Procedure:

  • Accurately weigh the desired amounts of this compound and PEG 4000 to achieve a specific drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5).

  • Dissolve both this compound and PEG 4000 in a sufficient volume of the common solvent in a round-bottom flask.

  • Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Continue the evaporation until a solid mass is formed.

  • Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.

  • Sieve the powder to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

  • Evaluate the dissolution profile of the solid dispersion compared to the pure drug.[13][14]

Protocol 3: Synthesis of this compound-Loaded PLGA Nanoparticles (Nanoprecipitation Method)

Objective: To prepare polymeric nanoparticles encapsulating this compound for sustained release and improved bioavailability.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • A water-miscible organic solvent (e.g., acetone)

  • A non-solvent (e.g., deionized water)

  • A surfactant/stabilizer (e.g., Poloxamer 188)

Procedure:

  • Dissolve a specific amount of PLGA and this compound in the organic solvent.

  • Prepare an aqueous solution containing the surfactant.

  • Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

  • Nanoparticles will form spontaneously due to the rapid diffusion of the organic solvent into the aqueous phase.

  • Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

  • Collect the nanoparticle suspension.

  • The nanoparticles can be purified by centrifugation and washing to remove any unencapsulated drug and excess surfactant.

  • The final nanoparticle suspension can be lyophilized for long-term storage.

  • Characterize the nanoparticles for size, zeta potential, drug loading, and in vitro release profile.[15][16]

Visualizations

experimental_workflow_cyclodextrin cluster_materials Materials cluster_procedure Procedure cluster_characterization Characterization This compound This compound Dissolve_SPFX Dissolve this compound in Solvent This compound->Dissolve_SPFX Beta_CD β-Cyclodextrin Dissolve_CD Dissolve β-CD in Water Beta_CD->Dissolve_CD Solvent Organic Solvent Solvent->Dissolve_SPFX Water Deionized Water Water->Dissolve_CD Mix Mix Solutions Dissolve_CD->Mix Dissolve_SPFX->Mix Stir Stir for 24h Mix->Stir Filter Filter Precipitate Stir->Filter Wash Wash Precipitate Filter->Wash Dry Dry Complex Wash->Dry FTIR FTIR Dry->FTIR DSC DSC Dry->DSC NMR NMR Dry->NMR

Caption: Workflow for this compound-β-Cyclodextrin Inclusion Complex Preparation.

logical_relationship_solubility_enhancement cluster_approaches Solubility Enhancement Approaches This compound This compound (Low Aqueous Solubility) CoSolvency Co-solvency This compound->CoSolvency Surfactants Surfactants This compound->Surfactants Cyclodextrins Cyclodextrin Complexation This compound->Cyclodextrins SolidDispersion Solid Dispersion This compound->SolidDispersion Nanoparticles Nanoparticle Formation This compound->Nanoparticles SaltFormation Crystalline Salt Formation This compound->SaltFormation ImprovedSolubility Improved Aqueous Solubility & Enhanced Bioavailability CoSolvency->ImprovedSolubility Surfactants->ImprovedSolubility Cyclodextrins->ImprovedSolubility SolidDispersion->ImprovedSolubility Nanoparticles->ImprovedSolubility SaltFormation->ImprovedSolubility

Caption: Strategies to Enhance this compound's Aqueous Solubility.

References

Technical Support Center: Sparfloxacin Interference in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers utilizing sparfloxacin in cell-based assays. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and experimental methodologies to help you identify and mitigate potential artifacts and interferences in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, and repair.[3] By targeting these enzymes, this compound effectively kills bacteria.[4] While eukaryotic cells do not possess DNA gyrase or topoisomerase IV, they do have a functionally similar enzyme, topoisomerase II, which can be a potential off-target for quinolone antibiotics.[4]

Q2: Can this compound affect the mammalian cells used in my assay?

Yes. Although its primary targets are bacterial, this compound can impact mammalian cells in several ways:

  • High Intracellular Accumulation: this compound readily penetrates mammalian cells, including neutrophils and various tissue culture cell lines, achieving cellular-to-extracellular concentration ratios (C/E) consistently above 4.[5][6][7] This accumulation can lead to off-target effects.

  • Cytotoxicity: At certain concentrations, this compound can be cytotoxic to mammalian cells. For instance, it has been shown to induce chromosomal aberrations in Chinese hamster lung cells at cytotoxic levels and reduce cell numbers in human mononuclear blood cell cultures.[8][9]

  • Phototoxicity: A well-documented side effect is phototoxicity.[4] Exposure to direct sunlight or even strong artificial light during experiments can induce phototoxic reactions, leading to cell stress or death, which can confound assay results.[9][10]

Q3: Is this compound fluorescent, and can it interfere with my fluorescence-based assay?

This compound itself has inherently weak fluorescence.[11][12] However, it can become a significant source of fluorescence interference under specific conditions:

  • Complex Formation: It can form highly fluorescent complexes with metal ions, such as zinc (Zn²⁺) or yttrium (Y³⁺), which may be present in cell culture media or assay buffers.[13][14] The fluorescence intensity of a Zinc-sparfloxacin complex can be 28 times higher than that of the drug alone.[13]

  • Derivatization: this compound can react with substances like nitrous acid in acidic media to form new compounds that are intensely fluorescent—over 100 times stronger than the parent molecule.[11][12]

This acquired fluorescence can lead to false-positive signals in "gain-of-signal" assays or interfere with imaging channels in high-content screening.[15]

Q4: My cells show high levels of death when treated with this compound, even at low concentrations. Is this expected?

Unexpectedly high cytotoxicity can stem from several sources beyond the intended biological inquiry:

  • Direct Cytotoxicity: As a topoisomerase inhibitor, this compound can have baseline cytotoxicity on replicating mammalian cells.

  • Phototoxicity: If your cell culture plates are exposed to light after adding this compound, you may be observing phototoxicity-induced cell death.[9] This is a common and often overlooked artifact.

  • Assay Interference: The compound might interfere with the viability readout itself. For example, in MTT or resazurin-based assays, a compound could interfere with the metabolic conversion of the dye, mimicking a cytotoxic effect.

It is crucial to run appropriate controls to distinguish between true biological effects and assay artifacts.

Troubleshooting Guides
Guide 1: Differentiating High Cytotoxicity from Assay Artifacts

If you observe unexpected cell death, follow this workflow to diagnose the issue.

G start High Cytotoxicity Observed check_light Was the assay protected from light after compound addition? start->check_light phototox Potential Phototoxicity ACTION: Repeat experiment in dark conditions. check_light->phototox No no_phototox Phototoxicity is unlikely. check_light->no_phototox Yes check_readout Is the assay readout metabolic? (e.g., MTT, MTS, AlamarBlue) no_phototox->check_readout run_control ACTION: Run cell-free control. Add compound to media + assay reagent. See Protocol 2. check_readout->run_control Yes no_interference Assay readout is likely not the artifact source. check_readout->no_interference No control_signal Does signal change in cell-free control? run_control->control_signal interference Result is likely assay interference. ACTION: Switch to a non-metabolic endpoint (e.g., Trypan Blue, CellTiter-Glo, imaging). control_signal->interference Yes control_signal->no_interference No confirm_cyto ACTION: Confirm with an orthogonal method. Use a direct cell counting method like Trypan Blue exclusion. See Protocol 1. no_interference->confirm_cyto end Conclusion: Observed cytotoxicity is likely a true biological effect of this compound under your experimental conditions. confirm_cyto->end

Caption: Workflow for diagnosing the cause of high cytotoxicity.

Guide 2: Investigating Fluorescence Assay Interference

Use this guide if you suspect this compound is creating artifacts in a fluorescence-based assay (e.g., GFP reporter, immunofluorescence, calcium dyes).

G start Unexpected Signal in Fluorescence Assay cell_free ACTION: Run 'Compound + Media' control. Measure fluorescence at assay wavelength. See Protocol 3. start->cell_free cell_free_result Is fluorescence detected? cell_free->cell_free_result autofluor Compound is autofluorescent in media. This is a likely source of false positives. cell_free_result->autofluor Yes no_autofluor Compound is not fluorescent in media alone. cell_free_result->no_autofluor No mitigation ACTION: Mitigate interference. 1. Switch to a longer (red-shifted) wavelength reporter. 2. Use a different assay (e.g., luminescence, qPCR). autofluor->mitigation no_reporter_cell ACTION: Run 'Compound + Parental Cells' control. Use cells that DO NOT express the fluorescent reporter (e.g., no GFP). no_autofluor->no_reporter_cell no_reporter_result Is fluorescence detected? no_reporter_cell->no_reporter_result intracellular_fluor Compound becomes fluorescent inside cells. This is a critical artifact. no_reporter_result->intracellular_fluor Yes no_intracellular_fluor Fluorescence is likely reporter-specific. no_reporter_result->no_intracellular_fluor No intracellular_fluor->mitigation

Caption: Workflow for identifying sources of fluorescence artifacts.

Data Summary
Table 1: Cellular Accumulation & Properties of this compound
ParameterValueCell TypesSource
Cellular/Extracellular Ratio (C/E) > 4Human PMNs, HEp-2, McCoy[6]
Uptake Mechanism Rapid, Reversible, Non-saturableHuman PMNs[6]
Protein Binding (Blood) 37-45%-[4]
Bioavailability (Oral) 92%-[4]
Primary Mammalian Side Effect PhototoxicityIn vivo (human)[4][9]
Table 2: Fluorescence Properties of this compound
ConditionObservationFold Increase (Approx.)Source
This compound alone Weak intrinsic fluorescence1x (baseline)[11][12]
+ Nitrous Acid + HBr Forms new, strongly fluorescent substance151x[11]
+ Nitrous Acid + HCl Forms new, strongly fluorescent substance110x[12]
+ Zinc (Zn²⁺) in SDS Forms stable fluorescent complex28x[13]
+ Yttrium (Y³⁺) Forms strongly fluorescent complexSignificant enhancement[14]
Signaling Pathway
Primary Mechanism of Action of this compound

While the primary targets of this compound are bacterial enzymes, understanding its mechanism is key to predicting potential off-target effects on homologous mammalian enzymes like Topoisomerase II.

G cluster_bacterium Bacterial Cell spar This compound gyrase DNA Gyrase (Gram-Negative Target) spar->gyrase Inhibits topoIV Topoisomerase IV (Gram-Positive Target) spar->topoIV Inhibits dna_rep DNA Replication & Transcription gyrase->dna_rep topoIV->dna_rep death Bacterial Cell Death dna_rep->death Is Blocked

Caption: this compound's mechanism of action on bacterial enzymes.

Experimental Protocols
Protocol 1: Confirming Cytotoxicity with Trypan Blue Exclusion Assay

This protocol provides a direct measure of cell viability by counting cells that can (non-viable) and cannot (viable) internalize the dye.

Materials:

  • Cells cultured in a multi-well plate and treated with this compound.

  • Trypan Blue solution (0.4%).

  • Phosphate-Buffered Saline (PBS).

  • Hemocytometer or automated cell counter.

  • Microscope.

Methodology:

  • After the desired incubation period with this compound, collect the cell culture supernatant (which may contain floating dead cells).

  • Wash the adherent cells gently with PBS.

  • Add trypsin to detach the adherent cells and incubate for 2-5 minutes.

  • Neutralize the trypsin with complete media and combine with the supernatant collected in step 1.

  • Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in a known volume of PBS or media (e.g., 1 mL).

  • Take a 20 µL aliquot of the cell suspension and mix it with 20 µL of 0.4% Trypan Blue solution (1:1 dilution).

  • Incubate for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture onto a hemocytometer.

  • Under a microscope, count the number of viable (bright, unstained) and non-viable (blue-stained) cells in the four large corner squares.

  • Calculate Percent Viability:

    • % Viability = (Number of Viable Cells / Total Number of Cells) x 100

Protocol 2: Cell-Free Control for Metabolic Assay Interference

This protocol helps determine if this compound directly reacts with your metabolic assay reagents (e.g., MTT, MTS, resazurin).

Materials:

  • Multi-well plate (same type as your experiment).

  • Your standard cell culture medium (without phenol red if possible).

  • This compound stock solution.

  • Metabolic assay reagent (e.g., MTT).

  • Plate reader.

Methodology:

  • In a multi-well plate, add the same volume of cell culture medium as used in your cellular assay to several wells. Do not add any cells.

  • Create a "vehicle control" set of wells by adding your compound solvent (e.g., DMSO).

  • Create a "test" set of wells by adding this compound at the highest concentration used in your experiment.

  • Incubate the plate under the same conditions as your main experiment (time, temperature, CO₂).

  • Add the metabolic assay reagent (e.g., MTT) to all wells.

  • Incubate for the recommended time for the reagent.

  • Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Analysis: Compare the signal from the this compound-containing wells to the vehicle control wells. A significant difference indicates direct interference with the assay chemistry.

Protocol 3: Measuring Compound Autofluorescence

This protocol determines if this compound is fluorescent under your specific experimental conditions.

Materials:

  • Black-walled, clear-bottom multi-well plate (for microscopy or bottom-reading fluorometers) or solid black plate (for top-reading fluorometers).

  • Your standard cell culture medium.

  • This compound stock solution.

  • Fluorometer or fluorescence microscope with filter sets matching your assay.

Methodology:

  • To appropriate wells, add your cell culture medium.

  • Add this compound to "test" wells across a range of concentrations used in your experiment.

  • Add vehicle (e.g., DMSO) to "background" wells.

  • If your assay involves cells, prepare parallel wells with your cells (ideally a parental cell line without a fluorescent reporter) and treat them with this compound and vehicle. This will show if the compound becomes fluorescent upon entering a cell.

  • Incubate the plate under your standard experimental conditions.

  • Measure the fluorescence intensity using the same excitation/emission filter sets and instrument settings as your primary assay.

  • Analysis: Subtract the average background signal (vehicle wells) from the signal in the this compound wells. A reading significantly above background indicates that this compound is autofluorescent under your assay conditions.

References

Technical Support Center: Sparfloxacin Degradation in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with sparfloxacin degradation during their experiments.

Troubleshooting Guides & FAQs

This section addresses common problems observed during this compound degradation studies.

1. Question: My this compound sample shows significant degradation even when stored under standard laboratory conditions. What could be the cause?

Answer: this compound is known to be highly susceptible to photodegradation.[1][2][3][4] Exposure to ambient or UV light, even for short periods, can lead to the formation of degradation products.[3][5]

  • Troubleshooting Steps:

    • Always work with this compound solutions in a light-protected environment (e.g., using amber-colored glassware or wrapping containers in aluminum foil).

    • Store stock solutions and samples in the dark at a controlled room temperature or as specified by the manufacturer.[5]

    • Prepare solutions fresh whenever possible.

2. Question: I am observing unexpected peaks in my chromatogram during a stability study. How can I identify if they are this compound degradation products?

Answer: Unexpected peaks are often indicative of degradation. To confirm, you can perform forced degradation studies under various stress conditions (photolytic, acidic, basic, and oxidative) and compare the chromatograms of the stressed samples with your experimental sample. The presence of matching retention times for the unknown peaks and the peaks from the stressed samples suggests they are degradation products.

  • Common Degradation Products:

    • Photodegradation: Five main degradation products have been reported under UV light exposure.[3][4] One of the major photoproducts is believed to be 8-desfluorothis compound, formed by the splitting off of a fluorine atom.[6] Another product may be formed by the cleavage of the cyclopropyl ring.[6]

    • Acidic and Oxidative Degradation: this compound is also known to degrade under acidic and oxidative conditions, leading to different degradation products than those from photodegradation.[7][8]

    • Alkaline Conditions: this compound is reported to be relatively stable in alkaline media.[7][8]

3. Question: The degradation of this compound in my experiment seems to be faster/slower than expected based on the literature. What factors could be influencing the degradation rate?

Answer: The rate of this compound degradation can be influenced by several factors:

  • Solvent: The type of solvent used can affect the stability of this compound.[9][10]

  • pH: The pH of the solution plays a crucial role. This compound shows specific-acid catalysis at a pH below 4.0.[11]

  • Presence of Other Substances:

    • Metal Ions: The presence of metal ions, such as zinc, can influence the rate of photodegradation.[12]

    • Excipients: In formulated products, excipients can interact with this compound and affect its stability.[13]

    • Other Drugs: Co-administered drugs, like H2 receptor antagonists (ranitidine and famotidine), can interact with this compound and alter its degradation kinetics.[9][10]

4. Question: I am having trouble separating this compound from its degradation products using HPLC. What can I do to improve the separation?

Answer: Achieving good resolution between the parent drug and its degradation products is critical for a stability-indicating method.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Adjust the composition and pH of the mobile phase. A common mobile phase for this compound analysis is a mixture of water, acetonitrile, and triethylamine with the pH adjusted with orthophosphoric acid.[7][8]

    • Column Selection: Ensure you are using a suitable column. A C18 column is commonly used for this compound analysis.[2][8][14]

    • Gradient Elution: Consider using a gradient elution program to improve the separation of complex mixtures of degradation products.[2][14]

    • Flow Rate and Temperature: Optimize the flow rate and column temperature to enhance separation efficiency.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound degradation studies.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/DetailsDurationTemperatureDegradation Products ObservedReference
Photolytic UV light (290 nm)5 - 36 hoursRoom TemperatureFive main degradation products[3][5]
Photolytic High-pressure mercury lamp (248.2 to 578.0 nm)4 - 8 hoursNot specifiedAt least three photoproducts, including 8-desfluorothis compound[6]
Acidic Not specifiedNot specifiedNot specifiedDegradation observed[7][8]
Basic Not specifiedNot specifiedNot specifiedStable[7][8]
Oxidative Not specifiedNot specifiedNot specifiedDegradation observed[7][8]

Table 2: Kinetic Parameters for this compound Photodegradation

ConditionRate Constant (k)Half-life (t0.5)Reference
This compound in solution12.3 x 10-3 h-156.34 h[12]
This compound with zinc ions15.5 x 10-3 h-144.71 h[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound degradation.

Protocol 1: Forced Photodegradation Study of this compound

Objective: To induce and analyze the degradation of this compound under UV light exposure.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • UV chamber with a lamp emitting at 290 nm

  • Amber-colored volumetric flasks and vials

  • HPLC system with a PDA detector and a C18 column

Procedure:

  • Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in methanol.

  • UV Exposure: Transfer the solution to a quartz cuvette or a petri dish and place it in the UV chamber. Expose the solution to UV light at 290 nm for a defined period (e.g., 24 hours).[3] Take samples at regular intervals (e.g., 0, 4, 8, 12, 24 hours).

  • Control Sample: Prepare a control sample of the same this compound solution and keep it in the dark at the same temperature.

  • Sample Preparation for HPLC: Before injection, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical mobile phase could be a mixture of aqueous acetic acid, methanol, and acetonitrile (e.g., 80:10:10, v/v/v).[3]

  • Data Analysis: Compare the chromatograms of the exposed samples with the control sample to identify degradation peaks. Quantify the amount of this compound remaining and the percentage of degradation.

Protocol 2: Forced Degradation under Acidic, Basic, and Oxidative Conditions

Objective: To investigate the stability of this compound under hydrolytic and oxidative stress.

Materials:

  • This compound reference standard

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Heating block or water bath

  • pH meter

  • HPLC system with a PDA detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Heat the solution at a specific temperature (e.g., 60°C) for a set time (e.g., 8 hours).

    • Cool the solution and neutralize it with 0.1 N NaOH.

    • Dilute to the final concentration with the mobile phase.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Heat the solution at a specific temperature (e.g., 60°C) for a set time (e.g., 8 hours).

    • Cool the solution and neutralize it with 0.1 N HCl.

    • Dilute to the final concentration with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a set time (e.g., 24 hours).

    • Dilute to the final concentration with the mobile phase.

  • Control Samples: Prepare control samples for each condition by diluting the stock solution with the respective solvent (water for acid/base, methanol for oxidative) without the stressor.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control samples to identify and quantify any degradation.

Visualizations

Diagram 1: General Workflow for Troubleshooting this compound Degradation

G A Problem: Unexpected Degradation or Peaks B Is the sample light-sensitive? A->B C Protect from light (amber vials, work in dark) B->C Yes D Are there unexpected peaks in the chromatogram? B->D No C->D E Perform Forced Degradation Studies (Photolytic, Acidic, Basic, Oxidative) D->E Yes G Is the degradation rate as expected? D->G No F Compare retention times of unknown peaks with stressed sample peaks E->F F->G H Check influencing factors: - Solvent - pH - Presence of other substances G->H No I Is the chromatographic separation poor? G->I Yes H->I J Optimize HPLC Method: - Mobile Phase - Column - Gradient - Flow Rate/Temperature I->J Yes K Problem Resolved I->K No J->K

Caption: A flowchart for troubleshooting common issues in this compound degradation experiments.

Diagram 2: Major Photodegradation Pathways of this compound

G This compound This compound UV UV Light This compound->UV DP1 8-desfluorothis compound (Defluorination) UV->DP1 DP2 Product of Cyclopropyl Ring Cleavage UV->DP2 DP_Other Other Degradation Products UV->DP_Other

Caption: A simplified diagram illustrating the main photodegradation pathways of this compound.

Diagram 3: Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions Photolytic Photolytic (UV Light) Analysis HPLC-PDA/UPLC-MS Analysis Photolytic->Analysis Acidic Acidic (e.g., 0.1 N HCl, Heat) Acidic->Analysis Basic Basic (e.g., 0.1 N NaOH, Heat) Basic->Analysis Oxidative Oxidative (e.g., 3% H2O2) Oxidative->Analysis Start This compound Stock Solution Start->Photolytic Start->Acidic Start->Basic Start->Oxidative Data Data Analysis: - Identify Degradation Products - Quantify Degradation - Determine Kinetics Analysis->Data Report Report Findings Data->Report

Caption: A workflow diagram for conducting forced degradation studies of this compound.

References

Technical Support Center: Minimizing Sparfloxacin Adduct Formation in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of sparfloxacin using mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to adduct formation during LC-MS experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you obtain high-quality, clean mass spectra.

Frequently Asked Questions (FAQs)

Q1: What are the common adducts observed with this compound in positive ion electrospray mass spectrometry (ESI-MS)?

A1: In positive ion ESI-MS, this compound is expected to primarily form a protonated molecule, [M+H]⁺. However, it is common to also observe adducts with alkali metals and ammonium ions from the mobile phase. The most common adducts are formed with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).

Q2: Why am I observing a high intensity of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts for this compound?

A2: The formation of metal adducts is a frequent challenge in ESI-MS.[1] High levels of sodium and potassium adducts can arise from several sources of contamination, including:

  • Glassware: Standard laboratory glassware can leach sodium and potassium ions into your solvents and samples.

  • Solvents and Reagents: Impurities in lower-grade solvents, buffers, and additives are a significant source of metal ions.[2]

  • Sample Matrix: Biological samples or complex matrices can have high endogenous concentrations of various salts.

  • LC System: The liquid chromatography system itself, including tubing and fittings, can contribute to alkali metal contamination.

Q3: How does adduct formation affect my data quality and quantitation?

A3: Excessive adduct formation can negatively impact your results in several ways:

  • Reduced Sensitivity: The analyte signal is split between the desired ion (e.g., [M+H]⁺) and one or more adduct ions, reducing the intensity of your primary target ion and compromising the limit of detection.

  • Complicated Spectra: The presence of multiple adducts makes mass spectra more difficult to interpret.

  • Inaccurate Quantitation: If you are using a targeted method like multiple reaction monitoring (MRM), the formation of adducts that are not being monitored will lead to an underestimation of the analyte concentration. The variability in adduct formation can also challenge reproducibility.[1]

  • Poor Fragmentation: Metal adducts, particularly sodium adducts, are often difficult to fragment under tandem MS (MS/MS) conditions, which can hinder structural elucidation and the development of sensitive MRM methods.[2]

Q4: What are the most effective mobile phase additives to minimize metal adducts and promote the protonated [M+H]⁺ ion?

A4: The key is to provide a consistent and abundant source of protons (H⁺) or a competitive ion like ammonium (NH₄⁺).

  • Acidic Modifiers: Adding a small amount of a volatile acid like formic acid or acetic acid to the mobile phase is highly effective. This increases the proton concentration, favoring the formation of the [M+H]⁺ ion. A typical concentration is 0.1% (v/v).[3]

  • Ammonium Salts: Volatile salts such as ammonium formate or ammonium acetate can also be used. The ammonium ions can outcompete sodium and potassium ions for adduction. While this may result in an ammonium adduct ([M+NH₄]⁺), these are generally more easily fragmented in MS/MS than sodium adducts.[4] Often, these salts are used in combination with a weak acid.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with this compound adduct formation.

Problem: High abundance of [M+Na]⁺ and/or [M+K]⁺ adducts.

Below is a logical workflow to troubleshoot and mitigate adduct formation.

G cluster_0 cluster_1 Step 1: Evaluate Labware & Reagents cluster_2 Step 2: Optimize Mobile Phase cluster_3 Step 3: Check Sample & System cluster_4 start Problem: Excessive [M+Na]⁺ or [M+K]⁺ Adducts q1 Are you using glass vials or bottles? start->q1 a1_yes Switch to certified low-leach polypropylene (PP) or other plastic containers. q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Are your solvents, water, and additives LC-MS grade? a1_yes->q2 a1_no->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Replace with high-purity, MS-grade reagents. q2->a2_no No q3 Does your mobile phase contain a proton source? a2_yes->q3 a2_no->q3 a3_no Add 0.1% Formic Acid to both aqueous and organic mobile phases. q3->a3_no No a3_yes Consider adding a competitive ion. q3->a3_yes Yes q4 Is the sample matrix high in salt content? a3_no->q4 a3_yes2 Add 2-10 mM Ammonium Formate to the mobile phase (in addition to the acid). a3_yes->a3_yes2 a3_yes2->q4 a4_yes Implement a sample cleanup step (e.g., Solid Phase Extraction - SPE) to desalt the sample. q4->a4_yes Yes a4_no Flush the LC system thoroughly with the optimized mobile phase. q4->a4_no No end_node Solution: Clean spectrum with dominant [M+H]⁺ ion achieved. a4_yes->end_node a4_no->end_node

Caption: Troubleshooting workflow for minimizing adduct formation.

Quantitative Data Summary

Table 1: Illustrative Effect of Mobile Phase Additives on this compound Ion Ratios

Mobile Phase ConditionExpected [M+H]⁺ RatioExpected [M+Na]⁺ RatioExpected [M+NH₄]⁺ RatioRationale
Neutral (e.g., Water/Acetonitrile)LowHighN/AWithout a proton source, ionization relies on available cations like Na⁺.
0.1% Formic AcidHigh LowN/AThe acid provides an abundant source of H⁺, promoting protonation.
10 mM Ammonium AcetateModerateLowModerateNH₄⁺ ions compete effectively with Na⁺ ions for adduction.
0.1% Formic Acid + 10 mM Ammonium FormateVery High Very LowLowThe combination of an acid and an ammonium salt strongly favors protonation while suppressing metal adducts.[5]

Note: This table is for illustrative purposes to demonstrate the expected trends in ion abundance.

Table 2: Common this compound Ions and their Calculated m/z Values

Based on the molecular weight of this compound (C₁₉H₂₂F₂N₄O₃, MW = 392.40 g/mol ).[7][8]

Ion SpeciesFormulaMass-to-Charge (m/z)
Molecular Ion[M]⁺392.4
Protonated Molecule[M+H]⁺393.4
Sodium Adduct[M+Na]⁺415.4
Potassium Adduct[M+K]⁺431.5
Ammonium Adduct[M+NH₄]⁺410.4

Experimental Protocols

Protocol 1: Recommended LC-MS Method for this compound Analysis

This protocol provides a starting point for developing a robust LC-MS method designed to minimize adduct formation.

G cluster_prep Sample Preparation cluster_lc LC Conditions cluster_ms MS Conditions (Positive ESI) cluster_analysis Data Analysis prep1 Dissolve this compound standard in mobile phase A to desired concentration (e.g., 1 µg/mL). prep2 Use certified low-leach polypropylene vials. prep1->prep2 lc1 Column: C18, 2.1 x 50 mm, 1.8 µm prep2->lc1 lc2 Mobile Phase A: 95:5 Water:Acetonitrile + 0.1% Formic Acid + 10 mM Ammonium Formate lc1->lc2 lc3 Mobile Phase B: 95:5 Acetonitrile:Water + 0.1% Formic Acid lc2->lc3 lc4 Gradient: 5% B to 95% B over 5 min lc3->lc4 lc5 Flow Rate: 0.4 mL/min lc4->lc5 ms1 Optimize Source Parameters: Capillary Voltage, Cone Voltage, Source/Desolvation Temp, Gas Flows lc5->ms1 ms2 Acquisition Mode: Full Scan (m/z 100-500) to check for adducts, then switch to SIM or MRM for quantitation. ms1->ms2 ms3 Target Ions for MRM: m/z 393.4 -> fragments ms2->ms3 da1 Integrate peak for [M+H]⁺ at m/z 393.4 ms3->da1 da2 Verify low abundance of [M+Na]⁺ at m/z 415.4 da1->da2

Caption: High-level experimental workflow for this compound LC-MS analysis.

Detailed Methodologies:

  • Sample and Mobile Phase Preparation:

    • Crucial Step: Always use LC-MS grade water, solvents (acetonitrile, methanol), and additives (formic acid, ammonium formate).[2]

    • Mobile Phase A (Aqueous): To prepare 1 L, start with ~950 mL of LC-MS grade water. Add 10 mL of a 1 M ammonium formate stock solution (to get 10 mM) and 1 mL of formic acid (to get 0.1%). Add 50 mL of acetonitrile and mix thoroughly.

    • Mobile Phase B (Organic): To prepare 1 L, start with ~950 mL of LC-MS grade acetonitrile. Add 1 mL of formic acid. Add 50 mL of water and mix thoroughly.

    • This compound Stock: Prepare a 1 mg/mL stock solution in methanol or DMSO. Further dilute in Mobile Phase A to working concentrations.

    • Labware: Use polypropylene or other certified plastic volumetric flasks and autosampler vials to avoid leaching of sodium from glass.

  • Liquid Chromatography (LC) Parameters:

    • Column: A standard reversed-phase C18 column (e.g., 2.1 mm ID x 50 mm length, <2 µm particle size) is suitable.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 5-7 minutes, followed by a wash and re-equilibration step.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Parameters (Positive Ion ESI):

    • Initial Tuning: Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters. Adjust the capillary voltage, cone/orifice voltage, source temperature, desolvation temperature, and nebulizer/drying gas flows to maximize the signal for the [M+H]⁺ ion (m/z 393.4).[4][9]

    • Full Scan Analysis: Initially, acquire data in full scan mode (e.g., m/z 100-500) to confirm the presence of the [M+H]⁺ ion and the absence or significant reduction of adducts ([M+Na]⁺, [M+K]⁺).

    • Targeted Analysis (for Quantitation): Once the method is optimized, switch to a targeted mode like Selected Ion Monitoring (SIM) for m/z 393.4 or develop an MRM method using appropriate product ions for maximum sensitivity and selectivity.

Protocol 2: Preparation of Mobile Phase Additives

Accurate preparation of mobile phase additives is critical for reproducible results.

Objective: To prepare a 1 M stock solution of Ammonium Formate.

Materials:

  • Ammonium formate (MS Grade, MW = 63.06 g/mol )

  • LC-MS grade water

  • Certified plastic or Class A glass volumetric flask (use plastic if possible)

  • Analytical balance

Procedure:

  • Weigh out 6.306 g of ammonium formate.

  • Transfer the solid into a 100 mL volumetric flask.

  • Add approximately 70 mL of LC-MS grade water.

  • Sonicate for 10 minutes or until the solid is completely dissolved.[10]

  • Allow the solution to return to room temperature.

  • Add LC-MS grade water to the 100 mL mark.

  • Cap and invert the flask several times to ensure the solution is homogeneous.

  • This 1 M stock can be stored at 4 °C and used to prepare mobile phases by dilution (e.g., add 10 mL of stock to 990 mL of solvent for a 10 mM final concentration).

References

Validation & Comparative

In Vitro Synergy of Sparfloxacin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Comprehensive Analysis of Sparfloxacin's Synergistic Potential with Other Antibiotics

This guide provides researchers, scientists, and drug development professionals with a comparative overview of the in vitro synergistic activity of this compound when combined with other antimicrobial agents. The data presented is compiled from various studies to assist in the exploration of new therapeutic strategies against challenging bacterial pathogens.

Key Findings on this compound Synergy

This compound, a fluoroquinolone antibiotic, has been investigated for its potential synergistic effects when paired with other classes of antibiotics. The primary method for quantifying these interactions is the determination of the Fractional Inhibitory Concentration (FIC) index through checkerboard assays. An FIC index of ≤ 0.5 is typically indicative of synergy, while values between >0.5 and 4.0 suggest an additive or indifferent effect, and values >4.0 indicate antagonism.

Synergistic Interactions

Recent studies have demonstrated promising synergistic outcomes for this compound in combination with specific β-lactams and other agents against multidrug-resistant organisms.

  • This compound and Meropenem against MRSA: A notable synergistic effect was observed when this compound was combined with the carbapenem antibiotic, meropenem, against Methicillin-Resistant Staphylococcus aureus (MRSA). This combination yielded a Fractional Inhibitory Concentration (FIC) index of 0.265, indicating a strong synergistic interaction that could be beneficial in combating this problematic pathogen.[1][2]

  • This compound with Oxacillin and Fosfomycin against Resistant Staphylococci: Investigations into the combination of this compound with oxacillin and fosfomycin have revealed synergistic interactions against both MRSA and Methicillin-Resistant Staphylococcus epidermidis (MRSE).[3] While specific FIC indices from this particular study are not available, the findings point towards a potential enhancement of activity against these resistant strains.

  • Potential Synergy against Mycobacterium tuberculosis: In the context of mycobacterial infections, studies involving fluoroquinolones similar to this compound in combination with rifampicin and isoniazid have shown significant synergy. For these combinations, FIC indices ranged from 0.39 to 0.90, suggesting that this compound could also be a valuable component in combination therapies for tuberculosis.[4]

Antagonistic Interactions

It is crucial to note that not all antibiotic combinations result in enhanced efficacy. An antagonistic relationship has been reported between this compound and another key anti-staphylococcal agent.

  • This compound and Rifampin against Staphylococcus aureus: In vitro tests have indicated that the combination of this compound and rifampin can be antagonistic against Staphylococcus aureus.[5][6] This suggests that co-administration of these two drugs may lead to a reduction in their individual antibacterial effects and should be approached with caution.

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro synergy of this compound with other antibiotics.

Antibiotic CombinationMicroorganismFIC IndexInteraction
This compound + MeropenemStaphylococcus aureus (MRSA)0.265Synergy[1][2]
This compound + OxacillinStaphylococcus aureus (MRSA)Not ReportedSynergy Observed[3]
This compound + FosfomycinStaphylococcus aureus (MRSA)Not ReportedSynergy Observed[3]
This compound + OxacillinStaphylococcus epidermidis (MRSE)Not ReportedSynergy Observed[3]
This compound + FosfomycinStaphylococcus epidermidis (MRSE)Not ReportedSynergy Observed[3]
Fluoroquinolone + Rifampicin + IsoniazidMycobacterium tuberculosis0.39 - 0.90Potential Synergy[4]
This compound + RifampinStaphylococcus aureusNot ReportedAntagonism

Experimental Protocols

The primary method utilized to determine the in vitro synergy of antibiotic combinations is the checkerboard broth microdilution assay .

Checkerboard Assay Protocol
  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in a liquid growth medium, such as Mueller-Hinton Broth (MHB).

  • Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of antibiotic A are added, while serial dilutions of antibiotic B are added along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: The test microorganism is cultured to a standardized turbidity, typically a 0.5 McFarland standard, and then diluted to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only the medium, the inoculum without antibiotics, and each antibiotic alone are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Reading of Results: The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection for turbidity or by using a plate reader.

  • Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for in vitro synergy testing using the checkerboard method.

SynergyTestingWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Antibiotic Stock Solutions C Serial Dilutions in 96-Well Plate A->C B Prepare Bacterial Inoculum D Inoculate Plate B->D C->D E Incubate Plate D->E F Determine MICs E->F G Calculate FIC Index F->G H Interpret Interaction (Synergy, Additive, Antagonism) G->H

Caption: Workflow for In Vitro Synergy Testing.

This guide highlights the current understanding of this compound's in vitro synergistic and antagonistic interactions. Further research is warranted to expand the quantitative data across a broader range of pathogens and antibiotic combinations to fully elucidate the clinical potential of this compound in combination therapies.

References

Safety Operating Guide

Proper Disposal of Sparfloxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of sparfloxacin is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures minimizes risks to personnel and prevents the release of active pharmaceutical ingredients into the environment, which can contribute to antibiotic resistance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Regulatory and Safety Overview

This compound is a fluoroquinolone antibiotic. While not specifically listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), it is imperative to handle all pharmaceutical waste with care.[1][2] A pharmaceutical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or is specifically listed.[1][2] Safety Data Sheets (SDSs) for this compound indicate that it can cause skin, eye, and respiratory irritation, necessitating the use of appropriate personal protective equipment (PPE) during handling.[3][4]

The primary environmental concern with the disposal of antibiotics like this compound is the potential for promoting antimicrobial resistance in the environment.[5] Studies have shown that this compound is not readily biodegradable and can persist, highlighting the importance of proper disposal to prevent aquatic contamination.[6][7]

Recommended Disposal Procedures for this compound in a Laboratory Setting

The following step-by-step guide outlines the recommended procedure for the disposal of this compound from a research, development, or clinical laboratory.

Step 1: Personnel Safety and Preparation
  • Consult the Safety Data Sheet (SDS): Before handling this compound waste, thoroughly review the substance's SDS for specific handling and safety information.

  • Don Personal Protective Equipment (PPE): At a minimum, this should include:

    • Safety glasses or goggles

    • Chemical-resistant gloves

    • A lab coat

  • Work in a Ventilated Area: Handle the this compound waste in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.

Step 2: Waste Segregation and Collection
  • Identify this compound Waste Streams: This includes expired or unused pure this compound, contaminated lab materials (e.g., weighing boats, gloves, bench paper), and solutions containing this compound.

  • Use a Designated Waste Container: Collect all this compound waste in a clearly labeled, sealed, and leak-proof container. The label should identify the contents as "this compound Waste for Incineration."

  • Do Not Mix with Other Waste: Avoid mixing this compound waste with other chemical or biological waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

Step 3: Disposal Method

The recommended and most environmentally sound method for the disposal of this compound and other antibiotic waste is incineration .[8]

  • Arrange for Professional Waste Disposal: Your institution's EHS department will have a contract with a licensed hazardous waste disposal company. This is the primary and required route for disposal.

  • Follow Institutional Protocols: Adhere to your institution's specific procedures for the pickup and disposal of chemical waste. This typically involves completing a waste manifest form.

  • Avoid Improper Disposal Methods:

    • Do NOT dispose of this compound down the drain. This can lead to contamination of water systems.[9]

    • Do NOT dispose of this compound in the regular trash. This is not a secure method and can lead to environmental release.

    • Do NOT attempt to neutralize this compound with other chemicals unless it is part of a validated and approved institutional protocol.

Summary of Disposal Options

The following table summarizes the recommended and non-recommended disposal methods for this compound in a laboratory setting.

Disposal MethodRecommendationRationale
Incineration via a Licensed Waste Management Facility Highly Recommended The most effective method for destroying the active pharmaceutical ingredient and preventing environmental contamination.
Sewer/Drain Disposal Not Recommended Leads to contamination of waterways and can contribute to the development of antibiotic-resistant bacteria.[9]
Landfill (Regular Trash) Not Recommended Insecure method that can lead to environmental release; not compliant with laboratory waste regulations.
Return to Manufacturer May Be an OptionSome manufacturers may accept expired pharmaceuticals for proper disposal. Inquire with your supplier.[8]

Experimental Protocols

While this document focuses on disposal, it is important to note that any experimental protocols involving this compound should include a plan for the disposal of waste generated during the experiment. This should be part of the risk assessment conducted before the experiment begins.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.

SparfloxacinDisposal This compound Disposal Workflow start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds improper_disposal Improper Disposal start->improper_disposal don_ppe Don Appropriate PPE consult_sds->don_ppe segregate_waste Segregate and Collect in a Labeled, Sealed Container don_ppe->segregate_waste contact_ehs Contact Institutional Environmental Health & Safety (EHS) segregate_waste->contact_ehs follow_protocol Follow EHS Protocol for Waste Pickup contact_ehs->follow_protocol incineration Waste Sent for Incineration by Licensed Contractor follow_protocol->incineration drain Drain Disposal improper_disposal->drain AVOID trash Regular Trash improper_disposal->trash AVOID

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

References

Essential Safety and Logistical Information for Handling Sparfloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Sparfloxacin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following PPE is recommended:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]

  • Skin Protection:

    • Gloves: Chemical-impermeable gloves are required. Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended, with a breakthrough time of at least 480 minutes. Always inspect gloves for any damage before use and dispose of contaminated gloves properly.[1][2]

    • Lab Coat/Gown: A lab coat or gown should be worn to prevent skin contact.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used.[2]

Safe Handling Procedures

Adherence to proper handling procedures is critical to prevent contamination and accidental exposure.

  • Engineering Controls:

    • Work in a well-ventilated area.[1]

    • Use a fume hood or other ventilated enclosure when handling this compound powder.

  • General Hygiene Practices:

    • Avoid contact with skin and eyes.[1][2]

    • Do not breathe dust or aerosols.[1]

    • Wash hands thoroughly after handling.[2]

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.[1][2]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain and clean the area safely.

  • Evacuate: Evacuate unnecessary personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill.

  • Clean-up:

    • Wear appropriate PPE.

    • For solid spills, carefully scoop the material into a container, avoiding dust generation.

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential harm.

  • Unused this compound:

    • Do not dispose of down the drain or in household trash.

    • The preferred method of disposal is through a licensed professional waste disposal service.

    • If a take-back program is not available, mix the this compound with an undesirable substance like coffee grounds or cat litter, place it in a sealed plastic bag, and dispose of it in the trash.

  • Contaminated Materials:

    • All contaminated materials, including gloves, lab coats, and cleaning materials, should be placed in a sealed container and disposed of as hazardous waste.

Quantitative Data

The following table summarizes key quantitative data for this compound.

Data PointValueSpeciesRouteSource
Oral LD50 >5 g/kgRatOral
Oral LD50 >2 g/kgMouseOral
Intraperitoneal LD50 >2 g/kgRatIntraperitoneal
Intraperitoneal LD50 >2 g/kgMouseIntraperitoneal
Subcutaneous LD50 >2 g/kgRatSubcutaneous
Subcutaneous LD50 >2 g/kgMouseSubcutaneous
Occupational Exposure Limit (OEL) Not Established for this compoundN/AN/A[1]
OEL for non-specific dusts (inhalable) 10 mg/m³ TWAHumanInhalation[3]
OEL for non-specific dusts (respirable) 4 mg/m³ TWAHumanInhalation[3]

Experimental Protocols

Detailed methodologies for key experiments cited are not publicly available in the provided search results. For specific experimental protocols regarding the safety and toxicology of this compound, it is recommended to consult the direct scientific literature and original study publications.

Visualizations

The following diagram illustrates the logical workflow for handling a this compound spill.

Sparfloxacin_Spill_Workflow Start This compound Spill Occurs Evacuate Evacuate Area Start->Evacuate Assess Assess Spill Size and Risk Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill? SmallSpill->LargeSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes LargeSpill->DonPPE No ContactEHS Contact Emergency Health & Safety LargeSpill->ContactEHS Yes Contain Contain the Spill DonPPE->Contain CleanUp Clean Up Spill Contain->CleanUp Decontaminate Decontaminate Area CleanUp->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report ContactEHS->Report

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sparfloxacin
Reactant of Route 2
Sparfloxacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.